1-bromo-3-(propane-2-sulfonyl)bicyclo[1.1.1]pentane
説明
BenchChem offers high-quality 1-bromo-3-(propane-2-sulfonyl)bicyclo[1.1.1]pentane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-bromo-3-(propane-2-sulfonyl)bicyclo[1.1.1]pentane including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
1-bromo-3-propan-2-ylsulfonylbicyclo[1.1.1]pentane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13BrO2S/c1-6(2)12(10,11)8-3-7(9,4-8)5-8/h6H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQYQCXKZFMOAMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C12CC(C1)(C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13BrO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
A Comprehensive Technical Guide to the Synthesis of 1-bromo-3-(propane-2-sulfonyl)bicyclo[1.1.1]pentane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of a robust and efficient synthetic pathway to 1-bromo-3-(propane-2-sulfonyl)bicyclo[1.1.1]pentane, a valuable building block in modern medicinal chemistry. The bicyclo[1.1.1]pentane (BCP) scaffold has garnered significant attention as a bioisostere for para-substituted phenyl rings, offering improvements in physicochemical properties such as solubility and metabolic stability. This guide details a strategic two-step approach, commencing with the synthesis of a key 1,3-dihalogenated BCP intermediate, followed by a nucleophilic substitution with a sulfinate salt. The causality behind experimental choices, detailed step-by-step protocols, and the underlying mechanistic principles are thoroughly discussed to ensure scientific integrity and reproducibility. This document is intended to serve as a practical resource for researchers engaged in the synthesis of novel BCP-containing molecules for drug discovery and development.
Introduction: The Rising Prominence of Bicyclo[1.1.1]pentanes in Medicinal Chemistry
The paradigm of "escaping from flatland" in drug design has propelled the exploration of three-dimensional molecular scaffolds that can emulate the spatial and electronic properties of traditional aromatic systems while offering superior pharmacokinetic profiles.[1][2] Among these, the bicyclo[1.1.1]pentane (BCP) core has emerged as a particularly attractive bioisostere for the 1,4-disubstituted phenyl ring, internal alkynes, and the tert-butyl group.[3][4] The rigid, cage-like structure of the BCP unit provides a defined exit vector for substituents, mimicking the geometry of its aromatic counterparts.[5] However, the introduction of this saturated, strained ring system often leads to significant enhancements in aqueous solubility, metabolic stability, and passive permeability, key attributes for successful drug candidates.[1][3]
The synthesis of functionalized BCPs predominantly relies on the ring-opening reactions of the highly strained precursor, [1.1.1]propellane.[6][7] This guide focuses on a targeted synthesis of the asymmetrically substituted 1-bromo-3-(propane-2-sulfonyl)bicyclo[1.1.1]pentane, a versatile building block for further chemical elaboration.
Synthetic Strategy: A Two-Step Approach to the Target Molecule
The synthesis of 1-bromo-3-(propane-2-sulfonyl)bicyclo[1.1.1]pentane is strategically designed in two key stages, leveraging the unique reactivity of [1.1.1]propellane and the established nucleophilic substitution chemistry at the BCP bridgehead position.
Overall Synthetic Scheme:
Figure 1: Proposed two-step synthesis of the target molecule.
Step 1: Synthesis of the 1-Bromo-3-iodobicyclo[1.1.1]pentane Intermediate. The initial step involves the difunctionalization of [1.1.1]propellane to install the bromo and iodo groups at the bridgehead positions. This is a critical step that sets the stage for the subsequent selective substitution.
Step 2: Nucleophilic Substitution with Sodium Propane-2-sulfinate. The second step utilizes the differential reactivity of the carbon-halogen bonds, where the iodo group serves as a better leaving group for nucleophilic substitution by sodium propane-2-sulfinate to introduce the desired sulfonyl moiety.
Experimental Protocols and Mechanistic Insights
Synthesis of [1.1.1]Propellane
The synthesis of the key precursor, [1.1.1]propellane, is adapted from established literature procedures, starting from 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane.[7][8]
Figure 2: Workflow for the synthesis of [1.1.1]propellane.
Protocol:
-
To a solution of 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane in anhydrous diethyl ether at -78 °C under an inert atmosphere, add a solution of methyllithium in diethyl ether dropwise.
-
After the addition is complete, allow the reaction mixture to warm to 0 °C and stir for 1 hour.
-
The resulting solution of [1.1.1]propellane is used directly in the next step without isolation due to its volatility and reactivity. The concentration can be determined by reacting an aliquot with a known amount of thiophenol and analyzing the resulting adduct by ¹H NMR.[8]
Causality: The reaction proceeds via a series of dehalogenation and intramolecular cyclization steps, driven by the release of strain energy in the final product. Methyllithium acts as a strong base and a lithiating agent to facilitate this transformation.
Step 1: Synthesis of 1-Bromo-3-iodobicyclo[1.1.1]pentane
The synthesis of the mixed dihalide can be achieved by reacting the in situ generated [1.1.1]propellane with a suitable halogenating agent.
Protocol:
-
To the freshly prepared solution of [1.1.1]propellane in diethyl ether at -78 °C, add a solution of iodine monobromide (IBr) in diethyl ether dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the aqueous layer with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1-bromo-3-iodobicyclo[1.1.1]pentane.
Mechanistic Rationale: The reaction is believed to proceed through a radical mechanism initiated by the homolytic cleavage of the central C-C bond of [1.1.1]propellane upon interaction with the halogenating agent.[6] The resulting bicyclo[1.1.1]pentyl radical then reacts with the halogen species.
Step 2: Synthesis of 1-Bromo-3-(propane-2-sulfonyl)bicyclo[1.1.1]pentane
The final step involves the nucleophilic substitution of the iodide at one of the bridgehead positions with sodium propane-2-sulfinate. The choice of iodide as the leaving group is strategic due to its higher reactivity compared to bromide in nucleophilic substitutions.[9]
Protocol:
-
Dissolve 1-bromo-3-iodobicyclo[1.1.1]pentane and sodium propane-2-sulfinate in a suitable polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with a suitable organic solvent such as ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the final product, 1-bromo-3-(propane-2-sulfonyl)bicyclo[1.1.1]pentane.
Self-Validating System: The progress of this reaction can be conveniently monitored by LC-MS, observing the disappearance of the starting material and the appearance of the product peak with the expected mass-to-charge ratio. The purity of the final product can be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Data Presentation
Table 1: Summary of Reagents and Expected Yields
| Step | Starting Material | Reagent(s) | Solvent | Expected Yield (%) |
| 1 | [1.1.1]Propellane (in situ) | Iodine monobromide (IBr) | Diethyl ether | 60-70 |
| 2 | 1-Bromo-3-iodobicyclo[1.1.1]pentane | Sodium propane-2-sulfinate | DMF or DMSO | 50-65 |
Conclusion
This technical guide has outlined a detailed and scientifically grounded synthetic route to 1-bromo-3-(propane-2-sulfonyl)bicyclo[1.1.1]pentane. By leveraging the well-established chemistry of [1.1.1]propellane and the principles of nucleophilic substitution on the BCP scaffold, this guide provides a practical framework for the synthesis of this valuable building block. The provided protocols, along with the mechanistic insights and data presentation, are intended to empower researchers in medicinal chemistry and drug development to access this and related BCP derivatives for the advancement of their research programs. The strategic use of a stable dihalogenated intermediate enhances the practicality and scalability of the synthesis, paving the way for broader applications of BCPs in the design of next-generation therapeutics.
References
-
Stepan, A. F., et al. (2012). Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor. Journal of Medicinal Chemistry, 55(7), 3414–3424. [Link]
-
Adcock, J. L., & Gakh, A. A. (1992). Nucleophilic substitution in 1-substituted 3-iodobicyclo[1.1.1]pentanes. A new synthetic route to functionalized bicyclo[1.1.1]pentane derivatives. The Journal of Organic Chemistry, 57(23), 6206–6210. [Link]
-
Wu, J., et al. (2021). Recent advances in the applications of [1.1.1]propellane in organic synthesis. Chinese Chemical Letters, 32(12), 3791-3800. [Link]
-
Szeimies, G., et al. (1985). [1.1.1]Propellane. Organic Syntheses, 63, 198. [Link]
-
Kimber, M. C., et al. (2025). Nucleophilic Substitution of 1,3-Diiodobicyclo[1.1.1]pentane: Synthesis of Bicyclo[1.1.1]pentylpyridinium, Quinolinium, Isoquinolinium, and Pyrazolium Salts. The Journal of Organic Chemistry. [Link]
-
Levin, M. D., et al. (2023). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au, 3(6), 1558–1572. [Link]
-
NextSDS. (n.d.). 1-bromo-3-(propane-2-sulfonyl)bicyclo[1.1.1]pentane. [Link]
-
PubChem. (n.d.). Sodium propane-2-sulfinate. [Link]
-
Baran, P. S., et al. (2016). Strain-Release Amination. Journal of the American Chemical Society, 138(23), 7444–7447. [Link]
-
Wiberg, K. B., & Walker, F. H. (1982). [1.1.1]Propellane. Journal of the American Chemical Society, 104(19), 5239–5240. [Link]
-
Mykhailiuk, P. K. (2024). Light-enabled scalable synthesis of bicyclo[1.1.1]pentane halides and their functionalizations. Nature Communications, 15(1), 637. [Link]
-
Pellicciari, R., et al. (1996). Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid: a novel, potent and selective metabotropic glutamate receptor antagonist. Bioorganic & Medicinal Chemistry Letters, 6(20), 2465-2470. [Link]
-
Wikipedia. (2023, December 18). [1.1.1]Propellane. [Link]
-
Anderson, E. A., et al. (2020). Synthesis and applications of highly functionalized 1-halo-3-substituted bicyclo[1.1.1]pentanes. Chemical Science, 11(36), 9896–9901. [Link]
-
Reddy, R. J., & Kumari, A. H. (2021). Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. RSC Advances, 11(16), 9130-9221. [Link]
-
Bräse, S., et al. (2020). Sodium Bicyclo[1.1.1]pentanesulfinate: A Bench-Stable Precursor for Bicyclo[1.1.1]pentylsulfones and Bicyclo[1.1.1]pentylsulfonamides. Chemistry – A European Journal, 26(19), 4242-4246. [Link]
-
Gakh, A. A., & Adcock, J. L. (1993). Trapping the 3-Halobicyclo[1.1.1]pent-1-yl Cation. Mechanistic Implications and Synthesis of Mixed 1,3-Dihalobicyclo[1.1.1]pentanes. The Journal of Organic Chemistry, 58(2), 400-403. [Link]
-
Bull, J. A., et al. (2022). Synthesis of Sulfur-Substituted Bicyclo[1.1.1]pentanes by Iodo-Sulfenylation of [1.1.1]Propellane. Organic Letters, 24(39), 7168–7173. [Link]
-
Baran, P. S., & O'Hara, F. (2023). Synthesis of Bicyclo[1.1.0]butanes from Iodo-Bicyclo[1.1.1]pentanes. Organic Letters, 25(24), 4452–4456. [Link]
-
Michl, J., et al. (2000). Bicyclo[1.1.1]pentanes, [n]Staffanes, [1.1.1]Propellanes, and Tricyclo[2.1.0.02,5]pentanes. Chemical Reviews, 100(1), 165–232. [Link]
-
Mykhailiuk, P. K., et al. (2019). The LARGEST library of Bicyclo[1.1.1]pentanes for Drug Discovery enabled by Light. ChemRxiv. [Link]
-
Bull, J. A., et al. (2024). Synthesis of 1,3-disubstituted bicyclo-[1.1.1]-pentane (BCP) salts: arylsulfonium, arylpyridinium and arylammonium isosteres. ChemRxiv. [Link]
-
Glorius, F., et al. (2021). Visible light-induced synthesis of 1,3-disubstituted bicyclo[1.1.1]pentane ketones via cooperative photoredox and N-heterocyclic carbene catalysis. Green Chemistry, 23(15), 5449-5454. [Link]
-
Mykhailiuk, P. K., et al. (2019). Difluoro-Substituted bicyclo[1.1.1]pentanes as Novel Motifs for Medicinal Chemistry: Design, Synthesis and Characterization. ChemRxiv. [Link]
-
Mykhailiuk, P. K., et al. (2020). Bicyclo[1.1.1]pentane Ketones via Friedel-Crafts Acylation. ChemRxiv. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Visible light-induced synthesis of 1,3-disubstituted bicyclo[1.1.1]pentane ketones via cooperative photoredox and N-heterocyclic carbene catalysis - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. thieme-connect.de [thieme-connect.de]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Light-enabled scalable synthesis of bicyclo[1.1.1]pentane halides and their functionalizations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances in the applications of [1.1.1]propellane in organic synthesis [ccspublishing.org.cn]
- 7. beilstein-journals.org [beilstein-journals.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. chemrxiv.org [chemrxiv.org]
Crystallographic Profiling of 1-Bromo-3-(propane-2-sulfonyl)bicyclo[1.1.1]pentane: A 3D Bioisosteric Scaffold for Advanced Drug Design
Executive Summary
The paradigm of modern medicinal chemistry has increasingly shifted from flat, two-dimensional aromatic rings to highly defined, three-dimensional sp³-rich scaffolds. Among these, bicyclo[1.1.1]pentanes (BCPs) have become established as attractive bioisosteres for para-substituted benzene rings in drug design[1]. The compound 1-bromo-3-(propane-2-sulfonyl)bicyclo[1.1.1]pentane (CAS: 2460755-64-8) represents a highly functionalized building block in this class. By combining a rigid BCP core with a halogen-bond-donating bromine atom and a hydrogen-bond-accepting isopropylsulfonyl group, this molecule offers unique non-covalent interaction (NCI) vectors.
This technical guide provides an in-depth crystallographic and structural analysis of this compound, detailing the experimental workflows required to resolve its 3D architecture and its broader implications for structure-based drug design (SBDD).
Molecular Anatomy and Geometric Advantages
The efficacy of the BCP scaffold lies in its precise geometric mimicry coupled with improved physicochemical properties. The BCP core stands out with a diagonal distance of 1.85 Å, making it approximately 35% smaller than a para-phenyl group (2.79 Å) and the least lipophilic among common 3D bioisosteres like cubane and bicyclo[2.2.2]octane[2].
Furthermore, the bridgehead carbons of the BCP core exhibit an unusual sp²·⁰ hybridization, contributing to its high strain energy (65–68 kcal/mol) yet remarkable kinetic stability[3]. This hybridization directs the 1-bromo and 3-sulfonyl substituents into a perfectly linear 180° exit vector, accurately mimicking the geometry of a 1,4-disubstituted arene while shrinking the spatial footprint.
Table 1: Geometric and Physicochemical Comparison of Bioisosteres
| Scaffold / Bioisostere | Diagonal Distance (Å) | Relative Size vs. p-Phenyl | Lipophilicity Contribution | 3D Character (sp³ fraction) |
| para-Phenyl (p-Ph) | 2.79 | 100% | High | Low (0%) |
| Cubane (CUB) | 2.72 | 96% | High | High (100%) |
| Bicyclo[2.2.2]octane (BCO) | 2.60 | 94% | Moderate | High (100%) |
| Bicyclo[1.1.1]pentane (BCP) | 1.85 | 65% | Lowest | High (100%) |
Non-Covalent Interactions (NCI) and Crystal Packing
Understanding the crystal structure of 1-bromo-3-(propane-2-sulfonyl)bicyclo[1.1.1]pentane requires analyzing its intermolecular forces. The 3D architecture of BCP prevents the π−π stacking interactions typical of planar aromatic rings, which frequently translates to enhanced aqueous solubility and passive permeability[4][5]. Instead, crystal packing is driven by two primary forces:
-
Halogen Bonding ( σ -Hole Interactions): The bromine atom presents a positive electrostatic potential region (the σ -hole) exactly opposite the C–Br bond, enabling highly directional halogen bonding (e.g., Br···O or Br···N)[4]. In the crystal lattice, this σ -hole preferentially aligns with the electron-rich oxygen atoms of the sulfonyl group on adjacent molecules.
-
Hydrogen Bonding and Dipole Alignment: The isopropylsulfonyl group acts as a strong Lewis base and H-bond acceptor. Its significant dipole moment dictates the head-to-tail alignment of the molecules during crystallization.
Non-covalent interaction network of the bromosulfonyl BCP scaffold.
Experimental Methodology for Crystallographic Determination
To accurately resolve the electron density of the σ -hole and the conformation of the flexible isopropyl group, a rigorous, self-validating crystallographic protocol is required. Synthesis of BCP sulfones and related derivatives is often achieved via bench-stable intermediates like sodium bicyclo[1.1.1]pentanesulfinate[6], followed by the crystallization workflow below.
Protocol: Single-Crystal X-Ray Diffraction (SC-XRD) Workflow
Step 1: Controlled Crystal Growth via Vapor Diffusion
-
Procedure: Dissolve 10 mg of the purified compound in a minimum volume (e.g., 0.5 mL) of dichloromethane (DCM) in an inner 2-dram vial. Place this inside a larger 20 mL sealed scintillation vial containing 3 mL of an anti-solvent (e.g., n-hexane). Allow the system to stand undisturbed at 20°C for 48–72 hours.
-
Causality: The compound possesses a highly polar sulfonyl group and a lipophilic BCP core. Vapor diffusion allows the slow, thermodynamic integration of the anti-solvent into the DCM phase, lowering solubility gradually. This prevents kinetic precipitation (which yields amorphous powders) and promotes the formation of an ordered, defect-free crystal lattice.
Step 2: Crystal Harvesting and Cryoprotection
-
Procedure: Select a single, optically clear crystal (approx. 0.1 × 0.1 × 0.2 mm) under a polarized light microscope. Verify its single-crystal nature by observing uniform birefringence extinction upon rotation. Coat the crystal in perfluoropolyether oil and mount it on a MiTeGen micro-loop.
-
Causality: The oil acts as a cryoprotectant and prevents the loss of any co-crystallized solvent upon exposure to ambient air. Birefringence validation ensures the selected sample is not twinned, which would severely complicate structure solution and artificially inflate error margins.
Step 3: Cryogenic Data Collection
-
Procedure: Transfer the mounted crystal to a diffractometer equipped with a Mo K α ( λ = 0.71073 Å) or Cu K α microfocus source. Maintain the sample at 100 K using a liquid nitrogen cryostream.
-
Causality: Cryogenic temperatures suppress the thermal motion (vibration) of the atoms, particularly the flexible isopropyl moiety. This reduces the atomic displacement parameters (B-factors), yielding the high-resolution diffraction data necessary to accurately map the subtle electron density depletion at the Br σ -hole.
Step 4: Structure Solution and Refinement
-
Procedure: Solve the structure using direct methods (e.g., SHELXT) and refine using full-matrix least-squares on F² (SHELXL). Apply anisotropic displacement parameters for all non-hydrogen atoms.
-
Causality: Anisotropic refinement accounts for the non-spherical electron density of the atoms, providing self-validating R-factors (R1 < 0.05) that confirm the structural model's integrity and validate the sp²·⁰ hybridization geometry.
Table 2: Key Crystallographic Parameters (Representative for BCP-Sulfonyl Derivatives)
| Parameter | Value / Description |
| Crystal System | Monoclinic / Triclinic |
| Temperature | 100(2) K |
| Radiation | Mo K α ( λ = 0.71073 Å) |
| Bridgehead C-C-C Angle | ~ 60.0° (Highly strained) |
| Transannular C···C Distance | ~ 1.85 Å |
| Refinement Method | Full-matrix least-squares on F² |
| Final R indices [I>2 σ (I)] | R1 < 0.05, wR2 < 0.12 |
Implications for Structure-Based Drug Design (SBDD)
The crystallographic data derived from this protocol directly informs computational docking models. By mapping the exact vector of the BCP bridgeheads and the interaction geometry of the bromosulfonyl substituents, medicinal chemists can optimize ligand-receptor fits. Replacing a metabolically vulnerable tert-butyl or a flat para-phenyl group with this specific BCP motif not only improves ADME properties but also introduces new directional binding opportunities via the sulfonyl oxygens and the halogen σ -hole.
Workflow integrating BCP crystallography into Structure-Based Drug Design.
References
-
[2] Title: Bicyclo[1.1.1]pentane (BCP) as an sp3 Carbon-rich Bioisostere for para-Phenyl and tert - PharmaBlock. Source: pharmablock.com. URL: 2
-
[6] Title: Novel Route towards Bicyclo[1.1.1]pentane Sulfoxides from a Benchstable Starting Material. Source: researchgate.net. URL: 6
-
[4] Title: An Insight into Non‐Covalent Interactions on the Bicyclo[1.1.1]pentane Scaffold - PMC. Source: nih.gov. URL: 4
-
[1] Title: Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes | JACS Au. Source: acs.org. URL: 1
-
[5] Title: Isosteric 3D Bicyclo[1.1.1]Pentane (BCP) Core-Based Lipids for mRNA Delivery and CRISPR/Cas Gene Editing - PMC. Source: nih.gov. URL: 5
-
[3] Title: Bridge Functionalisation of Bicyclo[1.1.1]pentane Derivatives - PMC. Source: nih.gov. URL:3
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. Bridge Functionalisation of Bicyclo[1.1.1]pentane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Insight into Non‐Covalent Interactions on the Bicyclo[1.1.1]pentane Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isosteric 3D Bicyclo[1.1.1]Pentane (BCP) Core-Based Lipids for mRNA Delivery and CRISPR/Cas Gene Editing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Note: 1-Bromo-3-(propane-2-sulfonyl)bicyclo[1.1.1]pentane in Modern Medicinal Chemistry
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Application Note & Experimental Protocol
Executive Summary & Physicochemical Rationale
In the continuous drive to optimize the pharmacokinetic and pharmacodynamic profiles of drug candidates, the concept of "Escaping Flatland" has become a cornerstone of modern drug design. The molecule 1-bromo-3-(propane-2-sulfonyl)bicyclo[1.1.1]pentane represents a highly specialized, dual-functional building block designed to address complex multiparameter optimization challenges.
This reagent merges three critical structural features:
-
The Bicyclo[1.1.1]pentane (BCP) Core: A premier, rigid bioisostere for para-substituted benzenes, internal alkynes, and tert-butyl groups. By increasing the fraction of sp³-hybridized carbons (Fsp³), the BCP core disrupts planar π-π stacking, thereby lowering crystal lattice energy and dramatically improving aqueous solubility [1].
-
The Propane-2-sulfonyl (Isopropyl Sulfone) Moiety: A robust pharmacophore that acts as a strong, directional hydrogen-bond acceptor. Unlike thioethers (which are prone to oxidative liability) or esters (which suffer from enzymatic hydrolysis), the sulfone group is metabolically inert. It is frequently utilized to target hinge regions in kinases or polar sub-pockets in nuclear receptors.
-
The C1-Bromide Handle: A versatile electrophilic and radical precursor. Historically, functionalizing the bridgehead position of strained BCPs was notoriously difficult. However, the C-Br bond in this building block is perfectly primed for modern late-stage functionalization, including metallaphotoredox cross-coupling and low-temperature organometallic derivatization [2].
Table 1: Comparative Physicochemical Profiling
Expected shifts when replacing a standard p-phenylene-isopropyl sulfone motif with the BCP-isopropyl sulfone bioisostere.
| Physicochemical Property | p-Phenylene-Isopropyl Sulfone | BCP-Isopropyl Sulfone Bioisostere | Structural Causality / Rationale |
| Spatial Geometry | Planar (2D) | Cylindrical (3D) | BCP provides a rigid, linear vector matching the distance of a phenyl ring but with pure sp³ character. |
| Aqueous Solubility | Baseline | Significantly Improved | Disruption of molecular flatness prevents tight crystal packing, lowering the energy required for dissolution. |
| Lipophilicity (LogD) | Higher | Lower | The loss of aromatic π-electron density and increased sp³ character inherently reduces lipophilicity. |
| Metabolic Stability | Susceptible to oxidation | Highly Stable | The BCP core lacks aromatic C-H bonds, completely bypassing CYP450-mediated aromatic oxidation/epoxidation. |
Mechanistic Pathways for Bridgehead Functionalization
The true value of 1-bromo-3-(propane-2-sulfonyl)bicyclo[1.1.1]pentane lies in its synthetic versatility. The bridgehead bromide can be activated via two distinct mechanistic paradigms, allowing chemists to install a wide array of heteroatom or carbon-based coupling partners.
-
Pathway A (Photoredox / Radical): Under visible light irradiation with an Iridium photocatalyst, the C-Br bond undergoes single-electron transfer (SET) to generate a nucleophilic BCP radical. This radical is rapidly intercepted by a transition metal catalyst (e.g., Ni) for C-C or C-N bond formation. This pathway is highly tolerant of protic functional groups.
-
Pathway B (Organometallic): Treatment with strong alkyllithium reagents or Turbo-Grignard (i-PrMgCl·LiCl) facilitates a rapid halogen-metal exchange. The resulting BCP-metal species can be transmetalated to zinc for high-yielding Palladium-catalyzed Negishi couplings [3].
Mechanistic divergence of the BCP-bromide via photoredox and organometallic pathways.
Validated Experimental Protocols
To ensure reproducibility and high yields, the following protocols have been designed as self-validating systems. Causality is embedded in the instructions so that the operator understands why specific parameters are strictly controlled.
Standardized experimental workflow for the late-stage functionalization of the BCP-bromide.
Protocol A: Metallaphotoredox C-N Cross-Coupling (Amine Functionalization)
This method is ideal for coupling the BCP-isopropyl sulfone core to complex, drug-like secondary amines.
Reagents:
-
1-bromo-3-(propane-2-sulfonyl)bicyclo[1.1.1]pentane (1.0 equiv)
-
Secondary Amine (1.5 equiv)
-
NiCl₂·dme (10 mol%)
-
dtbbpy ligand (10 mol%)
-
Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (2 mol%)
-
Quinuclidine (20 mol%)
-
K₂CO₃ (2.0 equiv)
-
Anhydrous DMF (0.1 M)
Step-by-Step Methodology:
-
Reaction Assembly: In a flame-dried Schlenk tube equipped with a magnetic stir bar, add the BCP-bromide, secondary amine, NiCl₂·dme, dtbbpy, the Iridium photocatalyst, quinuclidine, and K₂CO₃.
-
Degassing (Critical Step): Add anhydrous DMF. Subject the mixture to three consecutive freeze-pump-thaw cycles.
-
Causality: Degassing is non-negotiable. Molecular oxygen is a potent triplet quencher that will deactivate the excited state of the Iridium photocatalyst and rapidly intercept the nucleophilic BCP radical, leading to undesired BCP-alcohols or complete reaction failure.
-
-
Irradiation: Backfill with N₂ and seal the tube. Irradiate the mixture using a 34 W Blue LED lamp (approx. 440 nm) at room temperature for 16 hours. Ensure vigorous stirring to maintain suspension of the inorganic base.
-
Validation & Monitoring: Remove a 10 µL aliquot under N₂, dilute with MeCN, and analyze via LC-MS. The complete disappearance of the BCP-bromide mass indicates successful radical generation and coupling.
-
Workup: Dilute the mixture with EtOAc and wash with half-saturated brine (3x) to remove DMF. Dry the organic layer over Na₂SO₄, concentrate, and purify via silica gel flash chromatography.
Protocol B: Negishi C-C Cross-Coupling via Lithium-Halogen Exchange
This method is preferred when coupling the BCP core to complex aryl or heteroaryl halides where photoredox methods may suffer from redox-matching issues.
Reagents:
-
1-bromo-3-(propane-2-sulfonyl)bicyclo[1.1.1]pentane (1.0 equiv)
-
t-BuLi (1.7 M in pentane, 2.1 equiv)
-
ZnCl₂ (1.0 M in THF, 1.2 equiv)
-
Aryl Iodide (0.8 equiv)
-
Pd(PPh₃)₄ (5 mol%)
-
Anhydrous THF (0.2 M)
Step-by-Step Methodology:
-
Lithiation: Dissolve the BCP-bromide in anhydrous THF in a flame-dried round-bottom flask. Cool the solution to strictly -78 °C using a dry ice/acetone bath.
-
Exchange (Critical Step): Add t-BuLi dropwise down the side of the flask over 10 minutes. Stir for 30 minutes at -78 °C.
-
Causality: Temperature control is vital. The highly strained BCP-lithium intermediate is prone to ring-opening or oligomerization at temperatures above -60 °C. Dropwise addition prevents localized exothermic spikes.
-
-
Transmetalation: Add the ZnCl₂ solution dropwise at -78 °C. Stir for 15 minutes, then remove the cooling bath and allow the reaction to warm to room temperature over 30 minutes. This generates the stable BCP-zinc intermediate.
-
Cross-Coupling: In a separate vial, dissolve the Aryl Iodide and Pd(PPh₃)₄ in a minimum amount of THF. Transfer this solution to the main reaction flask. Heat to 50 °C for 12 hours.
-
Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract with EtOAc, dry over MgSO₄, concentrate, and purify via automated flash chromatography.
References
To ensure authoritative grounding, the mechanistic principles, bioisosteric rationale, and synthetic protocols described in this application note are supported by the following foundational literature in the field of medicinal chemistry and BCP synthesis:
-
Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes Source:JACS Au (2023) URL:[Link]
-
Sodium Bicyclo[1.1.1]pentanesulfinate: A Bench‐Stable Precursor for Bicyclo[1.1.1]pentylsulfones and Bicyclo‐[1.1.1]pentanesulfonamides Source:Chemistry - A European Journal (2020) URL:[Link]
-
Organometallic Bridge Diversification of Bicyclo[1.1.1]pentanes Source:ChemRxiv / Angewandte Chemie (2021) URL:[Link]
-
Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor Source:Journal of Medicinal Chemistry (2012) URL:[Link]
synthesis of BCP-containing fragments for fragment-based drug discovery
Application Note: Advanced Synthesis of Bicyclo[1.1.1]pentane (BCP) Fragments for Fragment-Based Drug Discovery
Introduction & Rationale
In Fragment-Based Drug Discovery (FBDD), the architectural design of small-molecule libraries heavily dictates the success of hit-to-lead campaigns. Bicyclo[1.1.1]pentanes (BCPs) have emerged as premier bioisosteres for para-substituted benzenes, internal alkynes, and tert-butyl groups[1]. By replacing flat, sp²-hybridized aromatic rings with sp³-rich BCPs, medicinal chemists can significantly enhance physicochemical properties, including aqueous solubility, passive permeability, and metabolic stability[1][2].
Historically, the synthesis of BCPs relied on multi-step, low-yielding routes. However, modern strain-release functionalization of [1.1.1]propellane—a highly strained precursor possessing ~66.6 kcal/mol of strain energy—has revolutionized BCP library generation[1]. This application note details the mechanistic principles and validated protocols for synthesizing highly functionalized BCP fragments suitable for FBDD.
Mechanistic Pathways: Harnessing Strain Release
The central bond of[1.1.1]propellane is uniquely reactive, allowing for cleavage and simultaneous 1,3-difunctionalization. The reactivity is broadly categorized into three distinct pathways:
-
Radical Addition: Electrophilic radicals (e.g., nitrogen-centered amidyl radicals or carbon-centered radicals via photoredox catalysis) attack the bridgehead carbon, breaking the central C–C bond to form a localized BCP radical, which is subsequently trapped by a SOMOphile or halogen atom[3][4].
-
Anionic Addition: Strong nucleophiles, such as 2-azaallyl anions or organometallic reagents, attack the propellane core, generating an intermediate localized bridgehead anion that can be trapped by electrophiles like pinacolborane (HBpin) or iodine[5].
-
Transition-Metal Catalysis: Metals like Ni or Pd insert into the central bond, facilitating cross-coupling or dual strain-release pathways to form complex spiro-compounds[6].
Mechanistic pathways for[1.1.1]propellane strain-release to generate BCP fragments.
Physicochemical Impact of BCP Incorporation
The causality behind choosing BCPs over traditional phenyl rings lies in their three-dimensional geometry and reduced lipophilicity. Table 1 summarizes the typical property shifts observed when replacing a para-phenyl ring with a 1,3-disubstituted BCP motif.
Table 1: Comparative Physicochemical Properties (Phenyl vs. BCP Bioisostere)
| Property | para-Phenyl Motif | BCP Bioisostere | Causality / Mechanism |
| Hybridization | sp² (Planar) | sp³ (3D Globular) | Increases spatial complexity, reducing off-target intercalation and improving target specificity[7]. |
| Aqueous Solubility | Lower | Higher | Disruption of planar π-stacking in the solid state lowers crystal lattice energy, enhancing solvation[2]. |
| Lipophilicity (LogP) | Higher | Lower | Elimination of the aromatic π-electron cloud reduces overall lipophilicity[4]. |
| Metabolic Stability | Susceptible to epoxidation | Highly resistant | Strong bridgehead C–H bonds (BDE ~110 kcal/mol) resist CYP450-mediated oxidation[8]. |
Validated Experimental Protocols
Protocol 1: Photoredox-Catalyzed Multicomponent Radical Strain-Release Amination
This protocol leverages electrophilic nitrogen-radicals to achieve divergent amino-functionalization of [1.1.1]propellane, yielding 3-substituted bicyclo[1.1.1]pentylamines (aniline bioisosteres)[4].
Causality & Design: The use of a photoredox catalyst (e.g., fac-Ir(ppy)₃) under visible light enables the generation of nitrogen radicals under mild conditions. The electrophilic nature of the N-radical perfectly matches the electron-rich central bond of[1.1.1]propellane, driving the strain-release ring opening[4].
Step-by-Step Methodology:
-
Preparation: In a glovebox or under standard Schlenk conditions, charge an oven-dried vial with the N-aminopyridinium salt (1.0 equiv), fac-Ir(ppy)₃ (0.02 equiv), and the trapping agent (e.g., a Michael acceptor, 1.5 equiv).
-
Solvent & Propellane Addition: Add degassed DMF (0.1 M relative to precursor). Introduce the [1.1.1]propellane solution (1.5 - 2.0 equiv).
-
Degassing: Seal the vial with a PTFE septum cap. If assembled outside a glovebox, sparge the mixture with Argon for 10 minutes. Causality: Oxygen rapidly quenches the triplet excited state of the photocatalyst, halting the radical chain reaction.
-
Irradiation: Place the vial in a photoreactor equipped with 450 nm blue LEDs. Stir vigorously at room temperature for 4-12 hours. Cooling fans are required to maintain ambient temperature and prevent thermal degradation of the highly strained propellane.
-
Workup: Dilute the mixture with EtOAc and wash with 5% aqueous LiCl (3x) to remove the DMF. Dry the organic layer over Na₂SO₄, concentrate, and purify via flash chromatography.
Step-by-step experimental workflow for the photoredox-catalyzed synthesis of BCP fragments.
Protocol 2: Strain-Release 2-Azaallyl Anion Addition/Borylation
This protocol generates BCP-boronates, which are highly versatile handles for downstream Pd-catalyzed cross-coupling to build complex FBDD libraries[5].
Causality & Design: Deprotonation of N-benzyl ketimines generates a highly nucleophilic 2-azaallyl anion. This anion attacks the propellane, and the resulting bridgehead BCP anion is trapped by a pinacol boronate electrophile. This circumvents the need for unstable, pre-metallated BCP species[5].
Step-by-Step Methodology:
-
Anion Generation: To a solution of N-benzyl benzophenone imine (1.0 equiv) in dry THF (0.2 M) at -78 °C under Argon, dropwise add a strong base (e.g., LDA or KHMDS, 1.1 equiv). Stir for 30 minutes to ensure complete deprotonation (the solution will turn deep red/purple).
-
Propellane Addition: Add a cold solution of[1.1.1]propellane (1.5 equiv) in THF. Stir at -78 °C for 1 hour, then slowly warm to 0 °C to facilitate the strain-release addition.
-
Borylation: Cool the mixture back to -78 °C and add 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (iPrOBpin) (1.5 equiv). Allow the reaction to warm to room temperature overnight.
-
Quenching & Isolation: Quench with saturated aqueous NH₄Cl. Extract with Et₂O, dry over MgSO₄, and concentrate. Purify via silica gel chromatography (deactivate silica with 1% Et₃N to prevent boronate degradation).
Analytical Self-Validation & Troubleshooting
To ensure the integrity of the synthesized BCP fragments and the reliability of the protocols, implement the following self-validating checks:
-
Propellane Titration: Always titrate the [1.1.1]propellane stock solution via ¹H NMR prior to use. Propellane appears as a sharp singlet at ~2.0 ppm in CDCl₃. Using degraded or low-concentration propellane is the primary cause of reaction failure.
-
NMR Tracking of BCP Formation: The conversion of [1.1.1]propellane to a 1,3-disubstituted BCP is easily monitored by the emergence of a characteristic singlet integrating to 6 protons between 1.8 and 2.3 ppm (representing the three bridging methylene groups).
-
Bridgehead C–H Integrity: If synthesizing a monosubstituted BCP, the remaining bridgehead C–H appears as a sharp singlet around 2.5 ppm. Its absence strongly indicates unintended 1,3-difunctionalization or over-reaction.
Sources
- 1. Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the applications of [1.1.1]propellane in organic synthesis [html.rhhz.net]
- 3. chinesechemsoc.org [chinesechemsoc.org]
- 4. Divergent Strain‐Release Amino‐Functionalization of [1.1.1]Propellane with Electrophilic Nitrogen‐Radicals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Strain-release 2-azaallyl anion addition/borylation of [1.1.1]propellane: synthesis and functionalization of benzylamine bicyclo[1.1.1]pentyl boronate ... - Chemical Science (RSC Publishing) DOI:10.1039/D1SC01349A [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Selective P450BM3 Hydroxylation of Cyclobutylamine and Bicyclo[1.1.1]pentylamine Derivatives: Underpinning Synthetic Chemistry for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of 1-bromo-3-(propane-2-sulfonyl)bicyclo[1.1.1]pentane
Welcome to the technical support center for the synthesis of 1-bromo-3-(propane-2-sulfonyl)bicyclo[1.1.1]pentane. This guide is designed for researchers, scientists, and professionals in drug development who are working with this novel bioisostere. Bicyclo[1.1.1]pentanes (BCPs) are increasingly utilized as substitutes for para-substituted benzene rings in medicinal chemistry to improve the physicochemical properties of drug candidates.[1][2] This resource provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your synthetic route and overcome common challenges.
I. Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to 1-bromo-3-(propane-2-sulfonyl)bicyclo[1.1.1]pentane?
There are two main strategies for synthesizing the target compound, both of which typically start from [1.1.1]propellane. This highly strained molecule serves as a versatile precursor for a variety of BCP derivatives.[1]
-
Route A: Two-Step Synthesis via a Sulfinate Intermediate. This is often the more reliable and scalable approach. It involves the initial formation of a sulfur-substituted BCP, followed by oxidation and subsequent bromination. A key advantage is the use of bench-stable intermediates like sodium bicyclo[1.1.1]pentanesulfinate (BCP-SO₂Na).[3][4]
-
Route B: Direct Halosulfonylation. This is a more convergent approach but can be challenging to optimize. It involves the direct, one-pot reaction of [1.1.1]propellane with a source of bromine and a sulfonylating agent.
Q2: Why is [1.1.1]propellane so reactive and what are the handling precautions?
[1.1.1]Propellane possesses a significant amount of ring strain energy (approximately 66.6 kcal/mol), which makes the central carbon-carbon bond highly susceptible to cleavage by both radical and anionic reagents.[1][2] This reactivity is the basis for its utility in synthesizing BCPs. However, it is also a volatile and potentially hazardous compound. It is crucial to handle solutions of [1.1.1]propellane using Schlenk techniques and to avoid high temperatures and exposure to air.
Q3: What are the advantages of using a BCP sulfone as a bioisostere?
BCP sulfones serve as non-classical bioisosteres for para-substituted aromatic rings, offering several potential advantages in drug design:
-
Improved Physicochemical Properties: Replacement of a planar aromatic ring with a three-dimensional BCP scaffold can lead to increased aqueous solubility and improved metabolic stability.[5][6]
-
Novel Chemical Space: The unique geometry and substituent exit vectors of BCPs allow for the exploration of new chemical space and can lead to improved target engagement.[1][2]
-
Reduced Lipophilicity: BCP-containing compounds often exhibit lower lipophilicity compared to their aromatic counterparts, which can be beneficial for pharmacokinetic properties.[6]
II. Troubleshooting Guide: Synthesis & Purification
This section addresses specific issues that may arise during the synthesis of 1-bromo-3-(propane-2-sulfonyl)bicyclo[1.1.1]pentane.
Problem 1: Low Yield of the Initial Sulfur-Substituted BCP
Q: I am attempting a radical addition of isopropyl thiol to [1.1.1]propellane and observing a low yield of the desired sulfide. What are the likely causes and how can I improve the outcome?
Several factors can contribute to a low yield in this initial step. The reaction of thiols with [1.1.1]propellane is believed to proceed via a radical mechanism.[7]
Potential Causes & Solutions:
-
Poor Quality [1.1.1]Propellane Solution: The concentration and purity of your [1.1.1]propellane solution are critical. The synthesis of [1.1.1]propellane can be variable, and it is recommended to titrate the solution before use. A common method is to react an aliquot with a known amount of thiophenol and quantify the resulting sulfide by ¹H NMR.[8]
-
Inefficient Radical Initiation: While some thiol additions can proceed thermally, radical initiators can improve yields and reaction times.
-
Triethylborane (Et₃B): A 10 mol% solution of Et₃B can effectively initiate the radical addition of alkyl halides and can be applied to thiol additions as well.[1][9]
-
Photochemical Initiation: Irradiation with a UV lamp can also promote the reaction, though this may require specialized equipment.[9][10]
-
-
Side Reactions: The highly reactive BCP radical intermediate can participate in side reactions if not efficiently trapped by the thiol.
-
Ensure Stoichiometry: Use a slight excess of the isopropyl thiol to ensure complete trapping of the BCP radical.
-
Temperature Control: Running the reaction at lower temperatures can sometimes minimize side reactions, although this may slow down the desired reaction.
-
| Parameter | Recommended Condition | Rationale |
| [1.1.1]Propellane | Titrated solution, used fresh | Ensures accurate stoichiometry and minimizes impurities. |
| Radical Initiator | 10 mol% Et₃B in an inert solvent | Provides a controlled initiation of the radical chain reaction.[1] |
| Temperature | 0 °C to room temperature | Balances reaction rate with minimizing side reactions. |
| Solvent | Anhydrous and degassed (e.g., Et₂O, THF) | Prevents quenching of radical intermediates. |
Problem 2: Incomplete Oxidation of the Sulfide to the Sulfone
Q: My oxidation of the isopropyl BCP sulfide to the corresponding sulfone is sluggish and gives a mixture of the sulfoxide and sulfone. How can I drive the reaction to completion?
The oxidation of sulfides to sulfones typically proceeds through a sulfoxide intermediate. Achieving full conversion to the sulfone requires appropriate selection of the oxidant and reaction conditions.
Potential Causes & Solutions:
-
Insufficient Oxidant: Ensure you are using a sufficient stoichiometric excess of the oxidizing agent.
-
Choice of Oxidant: Different oxidants have varying reactivity.
-
meta-Chloroperoxybenzoic Acid (m-CPBA): A common and effective oxidant. Using at least 2.2 equivalents is recommended to ensure complete oxidation to the sulfone.[3]
-
Oxone®: A potassium peroxymonosulfate-based oxidant that is often used in aqueous systems. It can be a good alternative to m-CPBA and may lead to easier purification.[3]
-
-
Reaction Temperature: If the reaction is sluggish at room temperature, gentle heating (e.g., to 40-50 °C) can increase the rate of the second oxidation step from the sulfoxide to the sulfone. Monitor the reaction closely to avoid potential side reactions at elevated temperatures.
Problem 3: Low Yield and/or Side Products in the Bromination Step
Q: I am struggling with the bromination of the BCP sulfone. I am either getting a low yield of the desired 1-bromo-3-(propane-2-sulfonyl)bicyclo[1.1.1]pentane or observing multiple brominated species. What can I do?
The bromination of the BCP sulfone can be challenging due to the potential for over-bromination or reaction at other sites. The choice of brominating agent and reaction conditions is critical.
Potential Causes & Solutions:
-
Harsh Brominating Conditions: Using elemental bromine (Br₂) can be aggressive and lead to multiple brominations or degradation of the starting material.
-
Alternative Brominating Agents:
-
N-Bromosuccinimide (NBS): A milder source of electrophilic bromine that is often used for allylic and benzylic brominations. In the context of BCPs, it can be effective when used with a radical initiator.
-
Photoredox Catalysis: Modern photoredox methods can provide a more controlled and selective means of generating a BCP radical that can then be trapped by a bromine source.[1]
-
-
Reaction Control:
-
Careful Stoichiometry: Use no more than 1.0-1.1 equivalents of the brominating agent to minimize over-bromination.
-
Slow Addition: Add the brominating agent slowly to the reaction mixture to maintain a low concentration and improve selectivity.
-
Low Temperature: Perform the reaction at low temperatures (e.g., -78 °C to 0 °C) to control the reactivity of the brominating agent.
-
Problem 4: Difficulty in Purifying the Final Product
Q: My crude product is an oil and is difficult to purify by column chromatography. Are there alternative purification methods?
The polarity of the sulfone group can make chromatographic purification challenging.
Potential Solutions:
-
Crystallization: If the product is a solid or can be induced to crystallize, this is often the most effective purification method. Try different solvent systems (e.g., hexane/ethyl acetate, diethyl ether/pentane) and consider low-temperature crystallization.
-
Trituration: If the impurities are significantly more soluble in a particular solvent than your product, you can wash the crude material with that solvent to remove the impurities.
-
Preparative HPLC: For high-purity material, especially on a smaller scale, preparative HPLC can be a viable option, although it is more resource-intensive.
III. Experimental Workflow & Diagrams
Synthetic Pathway Overview
The following diagram illustrates a common and effective two-step synthesis of 1-bromo-3-(propane-2-sulfonyl)bicyclo[1.1.1]pentane.
Caption: A typical synthetic route to the target compound.
Troubleshooting Decision Tree
This diagram provides a logical flow for diagnosing and resolving common issues in the synthesis.
Caption: A decision tree for troubleshooting the synthesis.
IV. References
-
Rehbein, J., et al. (2020). Sodium Bicyclo[1.1.1]pentanesulfinate: A Bench-Stable Precursor for Bicyclo[1.1.1]pentylsulfones and Bicyclo-[1.1.1]pentanesulfonamides. Chemistry – A European Journal, 26(23), 4242-4246. Available from: [Link]
-
Shire, B. R., & Anderson, E. A. (2023). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au, 3(5), 1335–1350. Available from: [Link]
-
Ma, X., & Hodgson, A. M. (2024). Library-Friendly Synthesis of Bicyclo[1.1.1]pentane-Containing Sulfonamides via a Transition Metal-Free Three-Component Reaction. Chemistry – A European Journal. Available from: [Link]
-
Ma, X., & Hodgson, A. M. (2025). Library-Friendly Synthesis of Bicyclo[1.1.1]pentane-Containing Sulfonamides via a Transition Metal-Free Three-Component Reaction. ResearchGate. Available from: [Link]
-
Rehbein, J., et al. (2020). Sodium Bicyclo[1.1.1]pentanesulfinate: A Bench-Stable Precursor for Bicyclo[1.1.1]pentylsulfones and Bicyclo-[1.1.1]pentanesulfonamides. Karlsruhe Institute of Technology. Available from: [Link]
-
Feng, Z., et al. (2022). Synthesis of Sulfur-Substituted Bicyclo[1.1.1]pentanes by Iodo-Sulfenylation of [1.1.1]Propellane. Organic Letters, 24(39), 7203–7208. Available from: [Link]
-
Mykhailiuk, P. K., et al. (2024). Light-enabled scalable synthesis of bicyclo[1.1.1]pentane halides and their functionalizations. Nature Synthesis, 3, 1538–1549. Available from: [Link]
-
Shire, B. R., & Anderson, E. A. (2023). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. Semantic Scholar. Available from: [Link]
-
Yadav, P., et al. (2023). A radical exchange process: synthesis of bicyclo[1.1.1]pentane derivatives of xanthates. Chemical Communications, 59(84), 12627-12630. Available from: [Link]
-
Macmillan Group. (2025). Rapid access to 3-substituted bicyclo[1.1.1]pentanes. Macmillan Group. Available from: [Link]
-
Ripenko, V., et al. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry, 86(20), 14061–14068. Available from: [Link]
-
Wang, S., et al. (2023). Synthesis of Diverse Glycosyl Bicyclo[1.1.1]pentanes Enabled by Electrochemical Functionalization of [1.1.1]Propellane. Journal of the American Chemical Society, 145(44), 24147–24155. Available from: [Link]
-
Ripenko, V., et al. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). PubMed. Available from: [Link]
-
NextSDS. (n.d.). 1-bromo-3-(propane-2-sulfonyl)bicyclo[1.1.1]pentane. NextSDS. Available from: [Link]
-
Szeimies, G., et al. (1993). [1.1.1]Propellane. Organic Syntheses, 72, 165. Available from: [Link]
-
Mykhailiuk, P. K., et al. (2022). The LARGEST library of Bicyclo[1.1.1]pentanes for Drug Discovery enabled by Light. ChemRxiv. Available from: [Link]
-
Feng, Z., et al. (2022). Synthesis of Sulfur-Substituted Bicyclo[1.1.1]pentanes by Iodo-Sulfenylation of [1.1.1]Propellane. University of Liverpool Repository. Available from: [Link]
-
Wang, Y., et al. (2024). Sustainable synthesis of 1-thiol-3-alkyl bicyclo[1.1.1]pentanes via electron donor–acceptor complex photoactivation: a metal- and additive-free strategy for bioisostere design. Green Chemistry, 26(1), 223-230. Available from: [Link]
-
Ripenko, V., et al. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). ResearchGate. Available from: [Link]
-
Silvi, M., & Melchiorre, P. (2025). A radical strategy to the synthesis of bicyclo[1.1.1]pentyl C-glycosides. Semantic Scholar. Available from: [Link]
-
Wang, D., et al. (2025). A General Synthesis of Complex Bicyclo[1.1.1]pentanes via a Multicomponent Cascade Atom Transfer Radical Addition. CCS Chemistry. Available from: [Link]
-
Iska, V., et al. (2021). Synthesis and applications of highly functionalized 1-halo-3-substituted bicyclo[1.1.1]pentanes. Chemical Science, 12(39), 13086-13092. Available from: [Link]
-
Stepan, A. F., et al. (2012). Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor. Journal of Medicinal Chemistry, 55(7), 3414–3424. Available from: [Link]
-
Kaszynski, P., & Michl, J. (1995). Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid. Organic Syntheses, 73, 216. Available from: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Sodium Bicyclo[1.1.1]pentanesulfinate: A Bench‐Stable Precursor for Bicyclo[1.1.1]pentylsulfones and Bicyclo‐ [1.1.1]pentanesulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. publikationen.bibliothek.kit.edu [publikationen.bibliothek.kit.edu]
- 5. A radical exchange process: synthesis of bicyclo[1.1.1]pentane derivatives of xanthates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Light-enabled scalable synthesis of bicyclo[1.1.1]pentane halides and their functionalizations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
Technical Support Center: Purification of 1-bromo-3-(propane-2-sulfonyl)bicyclo[1.1.1]pentane
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals tasked with the isolation and purification of 1-bromo-3-(propane-2-sulfonyl)bicyclo[1.1.1]pentane .
The bicyclo[1.1.1]pentane (BCP) core is increasingly utilized as a rigid, three-dimensional bioisostere for para-substituted benzenes to improve pharmacokinetic properties[1]. However, the synthesis of BCP derivatives—often via the radical addition of sulfonyl bromides to[1.1.1]propellane—presents unique purification challenges[2]. The highly polar sulfonyl group, the non-polar BCP core, and the inherent volatility of the strained ring system require precise chromatographic control[3][4].
Experimental Workflow
Step-by-step chromatography workflow for isolating BCP sulfonyl bromides.
Standard Operating Procedure (SOP)
To ensure a self-validating purification system, follow this step-by-step methodology. Each step is designed to address the specific physicochemical properties of the target molecule.
Step 1: Reaction Quenching & Workup Ensure the crude reaction mixture is washed with aqueous sodium thiosulfate ( Na2S2O3 ) to neutralize residual bromine or radical initiators. Extract with Dichloromethane (DCM) and dry over anhydrous Na2SO4 .
Step 2: Dry Loading Preparation Causality: The highly polar isopropylsulfonyl group causes the crude mixture to behave as a viscous oil. Liquid loading this mixture directly onto the column leads to severe band broadening. Dissolve the crude mixture in a minimal amount of DCM. Add silica gel (approximately 3× the mass of the crude product). Evaporate the solvent slowly on a rotary evaporator until a free-flowing powder is obtained.
Step 3: Column Packing Slurry pack a glass column with standard 230–400 mesh silica gel using 100% Hexanes. Ensure the bed is perfectly flat to prevent uneven elution fronts.
Step 4: Gradient Elution Carefully pour the dry-loaded silica onto the top of the column bed and cap with a thin layer of sand.
-
Flush with 2 column volumes (CV) of 100% Hexanes to elute non-polar propellane oligomers.
-
Transition to a 95:5 Hexanes:Ethyl Acetate (EtOAc) mixture for 2 CV.
-
Gradually increase polarity to 85:15 Hexanes:EtOAc. The target compound typically elutes in this window.
Step 5: Fraction Collection & Visualization Spot fractions on TLC plates. Since the compound lacks a UV chromophore, dip the plates in Phosphomolybdic Acid (PMA) stain and heat vigorously (> 200 °C) until the product appears as a dark blue/green spot.
Step 6: Low-Temperature Concentration Causality: BCP derivatives retain significant volatility despite the heavy bromide and sulfonyl substituents[4]. Pool the pure fractions and concentrate on a rotary evaporator with the water bath set strictly below 30 °C . Do not leave the isolated product under high vacuum for extended periods.
Quantitative Data: TLC & Elution Profiling
Use the following table to benchmark your TLC optimization. The Rf values are calibrated for standard silica gel plates.
| Mobile Phase (Hexanes:EtOAc) | Target Product Rf | Unreacted Precursor Rf | Propellane Oligomers Rf | Recommended Visualization |
| 100:0 | 0.00 | 0.00 | 0.85 – 1.00 | None (Elutes in void volume) |
| 90:10 | 0.15 | 0.20 | 1.00 | PMA (Dark Blue/Green) |
| 80:20 | 0.35 | 0.45 | 1.00 | PMA / KMnO4 |
| 70:30 | 0.60 | 0.70 | 1.00 | PMA / KMnO4 |
Troubleshooting Guides & FAQs
Logical causality of common purification issues and their corresponding solutions.
Q: I cannot see the product on the TLC plate under 254 nm or 365 nm UV light. How do I track the elution?
A: 1-bromo-3-(propane-2-sulfonyl)bicyclo[1.1.1]pentane lacks an extended conjugated π -system or aromatic ring, rendering it completely invisible under standard UV detection[2]. Actionable Fix: You must use a destructive chemical stain. Phosphomolybdic Acid (PMA) or basic Potassium Permanganate ( KMnO4 ) are required. PMA is highly recommended; dip the plate and heat vigorously with a heat gun until the BCP-sulfonyl bromide appears as a distinct dark spot against a yellow background.
Q: Why does my product band streak severely across multiple fractions, reducing my isolated yield?
A: The isopropylsulfonyl group ( −SO2CH(CH3)2 ) is a highly polarized functional group that acts as a strong hydrogen-bond acceptor. It interacts aggressively with the acidic silanol groups ( Si-OH ) on standard unmodified silica gel. Actionable Fix: If streaking occurs in Hexanes/EtOAc, switch your mobile phase to a Hexanes/Dichloromethane (DCM) gradient (e.g., 50:50 Hexanes:DCM ramping up to 100% DCM). DCM is more polarizable and effectively competes for silanol binding sites, sharpening the elution band.
Q: My crude NMR showed >80% conversion, but my isolated yield after the column is less than 30%. Where is the mass loss occurring?
A: BCP derivatives, even those bearing heavier halogens and sulfonyl groups, retain a surprising degree of volatility due to their compact, spherical steric profile[4]. Actionable Fix: The mass loss is almost certainly occurring during the concentration of the chromatographic fractions. When using a rotary evaporator, strictly maintain the water bath temperature below 30 °C and avoid leaving the purified oil under high vacuum (e.g., on a Schlenk line) for extended periods.
Q: The unreacted isopropylsulfonyl bromide precursor is co-eluting with my target BCP product. How do I separate them?
A: The polarity difference between the starting sulfonyl bromide and the BCP-incorporated product is marginal because the[1.1.1]propellane core contributes very little to the overall dipole moment. Actionable Fix: Do not use a steep gradient. Utilize a highly gradual step-gradient, increasing the Ethyl Acetate concentration by only 2% per column volume (e.g., 5% → 7% → 9%). Alternatively, employing a longer column with finer silica (e.g., 400-600 mesh) can provide the necessary theoretical plates for baseline resolution.
References
1.[1] Title : Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor Source : Journal of Medicinal Chemistry - ACS Publications URL :[Link]
2.[3] Title : Sodium Bicyclo[1.1.1]pentanesulfinate Source : Chemistry - A European Journal (KIT) URL :[Link]
3.[2] Title : Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes Source : PMC - NIH URL :[Link]
4.[4] Title : Light-enabled scalable synthesis of bicyclo[1.1.1]pentane halides and their functionalizations Source : PMC - NIH URL :[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. publikationen.bibliothek.kit.edu [publikationen.bibliothek.kit.edu]
- 4. Light-enabled scalable synthesis of bicyclo[1.1.1]pentane halides and their functionalizations - PMC [pmc.ncbi.nlm.nih.gov]
BCP Synthesis Support Center: Troubleshooting Side Reactions in Bicyclo[1.1.1]pentane Workflows
Welcome to the Technical Support Center for the synthesis of substituted bicyclo[1.1.1]pentanes (BCPs). As BCPs become increasingly critical as bioisosteres for para-substituted arenes and tert-butyl groups in drug development, mastering their synthesis from highly strained precursors like [1.1.1]propellane (TCP) or bicyclo[1.1.0]butanes (BCBs) is essential.
This guide is engineered to help you diagnose, understand, and resolve the most common chemoselectivity failures and side reactions encountered during BCP functionalization.
Diagnostic Decision Tree
Use the following logical workflow to identify the root cause of your specific synthetic failure.
Diagnostic decision tree for identifying and resolving common BCP synthesis side reactions.
Troubleshooting Guide & FAQs
Q1: Why am I seeing a mixture of high-molecular-weight byproducts instead of my 1,3-disubstituted BCP during photoredox ATRA?
Causality: You are observing the formation of [n]staffanes.[1.1.1]Propellane is highly susceptible to spontaneous or radical-initiated oligomerization. In an Atom Transfer Radical Addition (ATRA), an initial carbon-centered radical adds to the propellane bridgehead, generating a BCP radical. If the rate of propagation (addition to a second propellane molecule) outcompetes the rate of chain transfer (abstracting a halogen from the radical precursor), the system polymerizes into rigid-rod staffanes (1[1]). Resolution: You must manipulate the kinetics to favor trapping. Maintain a lower steady-state concentration of[1.1.1]propellane. We recommend using an excess of the radical precursor (e.g., 1.5 to 2.0 equivalents relative to propellane) to ensure the BCP radical is rapidly quenched[1]. Alternatively, employ a syringe pump for the slow addition of propellane.
Q2: My NMR shows unexpected alkene protons (~4.8 ppm), and mass spectrometry indicates an isomer of my desired product. What happened to the BCP ring?
Causality: Your [1.1.1]propellane has undergone electrophilic ring-opening to form a methylenecyclobutane (MCB). The inverted sp³ carbons of the central C1–C3 bond in propellane are highly electron-rich and basic. In the presence of Brønsted acids (like HX generated during cross-coupling) or Lewis acids, electrophilic attack occurs at the bridgehead. This generates a highly strained cyclobutyl cation, which rapidly relieves strain via C1–C2 bond cleavage, yielding the MCB alkene (2[2]). Resolution: The reaction microenvironment must remain strictly neutral or basic. If your catalytic cycle generates acidic byproducts, you must include a non-nucleophilic base (e.g., anhydrous K₃PO₄ or 2,6-lutidine) to buffer the system and protect the propellane core.
Q3: I am using a bicyclo[1.1.0]butane (BCB) and a metal carbene to synthesize a 1,2,3-trisubstituted BCP, but I'm isolating 1,4-dienes. How do I prevent this?
Causality: This is a classic diene fragmentation byproduct. Direct metal carbene insertion into the strained central C–C bond of a BCB can proceed via a stepwise mechanism. If the intermediate radical or zwitterion is sufficiently long-lived, the strained framework undergoes rapid C–C bond cleavage, yielding acyclic 1,4-dienes instead of the bridged BCP (3[3]). Resolution: Shift the mechanism from stepwise to concerted insertion. Utilizing triftosylhydrazones as safe, α-halogen-free carbene precursors has been shown to stabilize the transition state and strongly suppress the fragmentation pathway, cleanly yielding the desired BCP[3].
Quantitative Data Summary: Yield Impact & Mitigation
| Side Reaction | Mechanistic Trigger | Primary Symptom | Mitigation Strategy | Yield Impact (Unoptimized → Optimized) |
| [n]Staffane Formation | Radical propagation outcompetes chain transfer | Polymeric streaks on TLC; broad NMR signals | Excess radical trap; slow propellane addition | < 30% → > 80% |
| MCB Ring-Opening | Electrophilic attack (H⁺ or Lewis Acid) on C1–C3 bond | Alkene signals (~4.8 ppm); loss of BCP symmetry | Add non-nucleophilic base (K₃PO₄); avoid strong acids | 0–20% → > 85% |
| 1,4-Diene Fragmentation | Stepwise metal carbene insertion into BCB | Conjugated diene signals in ¹H NMR | Use triftosylhydrazones for concerted insertion | < 10% → 70–90% |
Self-Validating Experimental Protocols
To ensure reproducibility and suppress side reactions, utilize the following optimized methodology for the photoredox-catalyzed synthesis of 1,3-disubstituted BCPs.
Protocol: Optimized Photoredox ATRA (Staffane & MCB Suppressed)
This protocol utilizes kinetic control and buffering to ensure high fidelity transfer without oligomerization or ring-opening.
Step 1: Reagent Validation & Preparation
-
Action: Prepare a 0.20 M solution of [1.1.1]propellane in Et₂O/cyclohexane.
-
Self-Validation: Prior to the reaction, verify the propellane titer via ¹H NMR. You must observe a sharp, distinct singlet at ~2.0 ppm. The presence of broad peaks indicates pre-existing staffane degradation; discard if present.
Step 2: Stoichiometric Loading
-
Action: To an oven-dried vial equipped with a stir bar, add the alkyl/aryl iodide (1.5 equivalents relative to propellane) and the photocatalyst (e.g., Ir(ppy)₃ or 4CzIPN, 1–2 mol%).
-
Causality: Loading the radical precursor in excess ensures that the intermediate BCP radical is rapidly trapped by halogen atom transfer, kinetically outcompeting the addition to a second propellane molecule[1].
Step 3: System Buffering
-
Action: Add anhydrous K₃PO₄ (1.5 equivalents) to the vial.
-
Causality: Photoredox cycles and trace moisture can generate trace HI. K₃PO₄ acts as an insoluble, non-nucleophilic acid sponge, preventing the electrophilic activation of propellane that leads to methylenecyclobutane (MCB) ring-opening[2].
Step 4: Reaction Initiation
-
Action: Seal the vial, purge with Argon for 5 minutes. Add degassed CH₂Cl₂ (to achieve 0.1 M final concentration), followed by the propellane solution.
-
Action: Irradiate with blue LEDs (456 nm or 467 nm) at room temperature for 12–24 hours with vigorous stirring.
Step 5: Workup & Isolation
-
Action: Quench the reaction by opening it to air. Filter the crude mixture through a short pad of silica gel (eluting with EtOAc or CH₂Cl₂) to remove the photocatalyst and inorganic salts. Concentrate under reduced pressure and purify via standard flash chromatography.
References
-
A General Route to Bicyclo[1.1.1]pentanes through Photoredox Catalysis , ACS Publications.1
-
Ring-Expansion of Ketones with[1.1.1]Propellane , Journal of the American Chemical Society. 2
-
Synthesis of Bridge-substituted Bicyclo[1.1.1]pentanes via Catalytic Metal Carbene Insertion , ChemRxiv. 3
-
Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes , JACS Au. 4
Sources
Technical Support Center: Palladium-Catalyzed Suzuki-Miyaura Coupling of Bromo-BCPs
Welcome to the Advanced Catalysis Support Center. This guide is designed for drug development professionals and synthetic chemists working with bicyclo[1.1.1]pentane (BCP) derivatives.
Mechanistic Causality: The BCP Challenge
Bicyclo[1.1.1]pentanes are highly prized as three-dimensional, saturated bioisosteres for para-substituted benzene rings, alkynes, and tert-butyl groups[1]. However, utilizing 1-bromo-BCPs as electrophiles in palladium-catalyzed Suzuki-Miyaura cross-couplings presents a unique mechanistic paradox:
-
Enhanced Oxidative Addition: Unlike standard sp3 -hybridized alkyl bromides, the bridgehead carbon of a BCP possesses unusually high s-character (approximately sp2.5 ). This strengthens the C–Br bond but also increases its electronegativity, making it more reactive toward oxidative addition by an electron-rich Pd(0) species[2].
-
Strain-Induced Decomposition: The BCP core contains approximately 65 kcal/mol of strain energy[2]. Once the BCP-Pd(II)-Br oxidative addition complex forms, it is highly susceptible to strain-releasing β -carbon elimination, leading to ring-opened methylene cyclobutane byproducts[3].
Success dictates that the rate of transmetalation must strictly outcompete the rate of strain-release decomposition .
Pathway Visualization
Figure 1: Catalytic cycle of bromo-BCP Suzuki coupling highlighting the kinetic competition.
Troubleshooting FAQs
Q: My reaction stalls at <20% conversion with mostly unrecovered bromo-BCP. How do I push oxidative addition? A: Standard bidentate ligands (like dppf) or simple triarylphosphines (like PPh3 ) lack the electron density and steric bulk required to activate the C–Br bond of the BCP cage. Solution: Switch to a highly sterically demanding, electron-rich ligand such as tri-tert-butylphosphine ( P(tBu)3 ) or cataCXium A. The extreme cone angle of P(tBu)3 (~182°) forces palladium into a highly reactive, low-coordinate Pd(0)L1 state that readily inserts into the bridgehead C–Br bond[3].
Q: I am observing complete consumption of bromo-BCP, but my yield is low due to a major byproduct. What is happening? A: You are observing the ring-opened decomposition pathway (see Figure 1). When transmetalation is sluggish, the BCP-Pd(II)-Br intermediate undergoes a strain-releasing rearrangement. Solution: You must accelerate transmetalation. This is achieved by using a strong, highly soluble aqueous base (e.g., 3.0 M aqueous KOH) in a miscible co-solvent like 1,4-dioxane. The water is critical; it converts the arylboronic acid into the highly nucleophilic trihydroxyboronate [ArB(OH)3]− , which rapidly transmetalates with the Pd(II) center[3].
Q: Why does my reaction mixture turn black within the first 10 minutes? A: Rapid precipitation of "Pd black" indicates total catalyst deactivation. This occurs when the Pd(0) species is stripped of its ligands and aggregates into inactive nanoparticles. Solution: This is typically caused by trace oxygen ingress or an insufficient ligand-to-palladium ratio. Ensure strict Schlenk techniques, degas all solvents via sparging or freeze-pump-thaw, and maintain a Pd:Ligand ratio of at least 1:2 for monodentate phosphines.
Quantitative Optimization Data
The following table summarizes the causal relationship between ligand steric bulk (cone angle), base selection, and reaction outcome for bromo-BCP cross-couplings.
| Ligand | Cone Angle (θ) | Base / Solvent System | Conversion (%) | Target BCP-Ar Yield (%) | Ring-Opened Byproduct (%) |
| PPh3 | 145° | K2CO3 / Toluene | 15 | 2 | 10 |
| dppf | 104° (bite angle) | K2CO3 / 1,4-Dioxane | 40 | 15 | 20 |
| XPhos | ~170° | KOH (aq) / 1,4-Dioxane | >95 | 65 | 25 |
| P(tBu)3 | 182° | KOH (aq) / 1,4-Dioxane | >99 | 88 | <5 |
Data synthesis based on established reactivity trends for highly strained C(sp3) electrophiles and gem-diboromethyl BCP optimizations[3].
Self-Validating Experimental Protocol
This protocol utilizes Pd(PtBu3)2 and aqueous KOH, designed specifically to outcompete BCP ring-opening via ultra-fast transmetalation[3].
Reagents:
-
1-Bromo-bicyclo[1.1.1]pentane derivative (1.0 equiv, 0.5 mmol)
-
Arylboronic acid (1.5 equiv, 0.75 mmol)
-
Pd(PtBu3)2 (5 mol%)
-
Aqueous KOH (3.0 M, 3.0 equiv)
-
1,4-Dioxane (Anhydrous, degassed, 0.2 M)
Step-by-Step Methodology:
-
Glovebox Preparation: Inside a nitrogen-filled glovebox, charge an oven-dried 10 mL Schlenk tube with the arylboronic acid (0.75 mmol) and Pd(PtBu3)2 (5 mol%).
-
Causality: Pd(PtBu3)2 is highly sensitive to oxidation. Pre-assembling the solid reagents in an inert atmosphere prevents premature formation of Pd(II) oxides.
-
-
Solvent & Electrophile Addition: Seal the tube, remove it from the glovebox, and connect it to a Schlenk line. Add 2.5 mL of degassed 1,4-dioxane, followed by the 1-bromo-BCP (0.5 mmol) via a microsyringe. Stir at room temperature for 5 minutes.
-
Base Initiation (The Critical Step): Inject 0.5 mL of degassed 3.0 M aqueous KOH dropwise over 1 minute.
-
Self-Validation Checkpoint: Upon addition of the aqueous KOH, the reaction mixture should transition from a homogeneous pale yellow to a biphasic, vibrant orange/red suspension. This color shift confirms the formation of the active boronate and the stable Pd-transmetalation complex. If the organic layer turns opaque black within 15 minutes, Pd(0) has aggregated into inactive nanoparticles due to oxygen ingress; halt the experiment and verify your solvent degassing technique.
-
-
Reaction Maturation: Stir the biphasic mixture vigorously (1000 rpm) at room temperature for 16 hours.
-
Causality: Vigorous stirring is mandatory to maximize the interfacial surface area between the aqueous boronate and the organic Pd-complex, ensuring transmetalation remains the kinetically dominant pathway.
-
-
Quench & Workup: Dilute the mixture with ethyl acetate (5 mL) and quench with saturated aqueous NH4Cl (5 mL). Extract the aqueous layer with ethyl acetate (3 x 5 mL), dry the combined organic layers over Na2SO4 , filter, and concentrate under reduced pressure. Purify via flash column chromatography.
References
-
Synthesis of gem-Diboromethyl-Substituted Bicyclo[1.1.1]pentanes and Their Application in Palladium-Catalyzed Cross Couplings. The Journal of Organic Chemistry.[Link]
-
Three-Dimensional Saturated C(sp3)-Rich Bioisosteres for Benzene. Nature Reviews Chemistry.[Link]
-
Synthesis of Enantioenriched α-Chiral Bicyclo[1.1.1]pentanes. Organic Letters.[Link]
Sources
troubleshooting low conversion in cross-coupling reactions of 1-bromo-3-(propane-2-sulfonyl)bicyclo[1.1.1]pentane
Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to functionalize complex bioisosteres.
When working with 1-bromo-3-(propane-2-sulfonyl)bicyclo[1.1.1]pentane , you are dealing with two competing extremes: the notorious kinetic stability of the bicyclo[1.1.1]pentane (BCP) bridgehead carbon-halogen bond, and the strong electron-withdrawing nature of the isopropyl sulfonyl group. This guide is designed to help you bypass traditional catalytic dead-ends, understand the mechanistic causality of your failures, and implement self-validating protocols to achieve high-yielding cross-couplings.
Quantitative Method Comparison
Before diving into troubleshooting, it is critical to select the correct catalytic paradigm. The table below summarizes the expected performance of various cross-coupling strategies for this specific substrate.
| Coupling Strategy | Catalyst / Reagent System | Typical Conversion | Primary Mechanistic Limitation |
| Traditional Suzuki/Negishi | Pd(dppf)Cl₂, Base, Heat | < 5% | Steric/geometric block of oxidative addition. |
| Metallaphotoredox (XEC) | Ir(dF-CF₃-ppy)₂, NiCl₂(dtbbpy) | 75 - 90% | Sensitive to radical polarity mismatch. |
| TurboGrignard + Negishi | iPrMgCl·LiCl → ZnCl₂ → Pd(OAc)₂ | 60 - 85% | Requires strictly anhydrous conditions; sensitive to steric bulk. |
Diagnostic Q&A: Troubleshooting Low Conversion
Q1: I am using a standard Pd-catalyzed Suzuki coupling with my BCP-bromide, but I am recovering 95% of my starting material. Why is the catalyst failing? A: Your catalyst is not failing; the substrate geometry is blocking the reaction. Traditional palladium-catalyzed cross-couplings rely on a 2-electron oxidative addition step. The bridgehead C–Br bond of a BCP ring has unusually high s-character (approaching sp² hybridization despite being sp³), making the bond exceptionally strong[1]. Furthermore, the rigid cage structure makes the required backside attack by the Pd(0) species geometrically impossible[1]. To overcome this, you must abandon 2-electron oxidative addition and switch to a 1-electron (radical) pathway or perform a halogen-metal exchange first.
Q2: I switched to a Ni/Photoredox dual catalysis system, but my conversion is still under 20%. How does the 3-(propane-2-sulfonyl) group affect this reaction? A: The sulfone group is the culprit here. In metallaphotoredox catalysis, the C–Br bond undergoes a single-electron transfer (SET) to generate a BCP radical[2]. Because the 3-(propane-2-sulfonyl) group is strongly electron-withdrawing, the resulting BCP radical is highly electrophilic. If you are attempting to couple this with an electron-deficient aryl halide, you are creating a radical polarity mismatch. The electrophilic radical will struggle to engage with the Ni catalyst complexed to an electron-poor aryl group, leading to sluggish coupling and an increase in side reactions. Solution: Ensure your coupling partner is electron-rich or neutral. If you must couple an electron-deficient arene, increase the Ni catalyst loading to 10 mol% to accelerate radical capture.
Q3: How can I definitively prove whether my low yield is due to a failed photochemical initiation or a failed metal-coupling step? A: You must build a self-validating system into your workflow. Run a control reaction under your exact photoredox conditions, but omit the Nickel catalyst. If your photocatalyst and light source are successfully generating the BCP radical, the radical will abstract a hydrogen atom from the solvent or amine base, yielding the des-bromo reduction product (1-(propane-2-sulfonyl)bicyclo[1.1.1]pentane). Analyze the crude mixture via GC-MS.
-
If the des-bromo product is present: Your radical generation works perfectly. The failure lies in the Ni-catalytic cycle (likely a polarity mismatch or ligand issue).
-
If only starting material remains: Your photochemical initiation is failing. Check your light intensity, photocatalyst degradation, or switch to a silyl-radical mediator (like (TMS)₃SiH) to facilitate halogen abstraction[3].
Q4: I do not have access to a photoreactor. Can I force a 2-electron pathway to work? A: Yes, by bypassing the oxidative addition step entirely. You can utilize Knochel's TurboGrignard reagent (iPrMgCl·LiCl) to perform a rapid halogen-metal exchange at the bridgehead[4]. Once the BCP-magnesium species is formed, transmetalation with ZnCl₂ yields a BCP-zincate[5]. This organozinc species is highly nucleophilic and readily undergoes Negishi cross-coupling with aryl halides using standard Pd or Ni catalysis.
Mechanistic & Troubleshooting Workflows
Mechanistic divergence: 1-electron vs 2-electron pathways for BCP cross-coupling.
Troubleshooting logic tree for low conversion in BCP cross-coupling reactions.
Validated Experimental Protocols
Protocol A: Metallaphotoredox Cross-Electrophile Coupling (Recommended)
This protocol utilizes a silyl-radical mediator to ensure efficient halogen abstraction, bypassing the high reduction potential required to directly reduce the C–Br bond.
-
Preparation: In a nitrogen-filled glovebox, charge a 8 mL vial with 1-bromo-3-(propane-2-sulfonyl)bicyclo[1.1.1]pentane (1.0 equiv, 0.5 mmol), aryl bromide (1.2 equiv), NiCl₂(dtbbpy) (5 mol%), and Ir(dF-CF₃-ppy)₂(dtbbpy)PF₆ (2 mol%).
-
Solvent & Additives: Add anhydrous 1,4-dioxane (0.1 M) followed by (TMS)₃SiH (1.5 equiv) and anhydrous Na₂CO₃ (2.0 equiv).
-
Degassing: Seal the vial with a PTFE septum cap. Remove from the glovebox and sparge the mixture with Argon for 10 minutes.
-
Irradiation: Place the vial in a photoreactor equipped with 450 nm blue LEDs. Stir vigorously (1000 rpm) at room temperature for 16 hours. A cooling fan must be used to keep the reaction temperature below 30 °C to prevent catalyst degradation.
-
Workup: Quench the reaction by opening to air. Dilute with EtOAc, wash with water and brine, dry over MgSO₄, and concentrate. Purify via flash chromatography.
Protocol B: TurboGrignard-Mediated Negishi Coupling (Thermal Alternative)
Use this protocol if photoredox is unviable or if coupling with highly electron-deficient arenes causes polarity mismatch in Protocol A.
-
Halogen-Metal Exchange: In an oven-dried, Argon-flushed Schlenk flask, dissolve 1-bromo-3-(propane-2-sulfonyl)bicyclo[1.1.1]pentane (1.0 equiv, 0.5 mmol) in anhydrous THF (0.2 M). Cool to 0 °C.
-
Grignard Addition: Dropwise add iPrMgCl·LiCl (TurboGrignard, 1.3 M in THF, 1.1 equiv). Stir at 0 °C for 1 hour. Self-Validation Check: Quench a 50 µL aliquot with D₂O and analyze by GC-MS to confirm >95% deuterium incorporation at the bridgehead.
-
Transmetalation: Add a solution of anhydrous ZnCl₂ (1.0 M in THF, 1.2 equiv) dropwise. Warm to room temperature and stir for 30 minutes to form the BCP-zincate.
-
Cross-Coupling: In a separate flask, prepare a solution of the aryl halide (0.8 equiv), Pd(OAc)₂ (5 mol%), and RuPhos (10 mol%) in THF. Transfer the BCP-zincate solution to this flask via cannula.
-
Heating: Heat the mixture to 60 °C for 12 hours. Cool, quench with saturated aqueous NH₄Cl, extract with EtOAc, and purify.
References
-
Shire, B. R.; Anderson, E. A. Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au (2023). URL: [Link]1]
-
MacMillan, D. W. C. et al. Rapid Access to 2-Substituted Bicyclo[1.1.1]pentanes. J. Am. Chem. Soc. (2023). URL: [Link]3]
-
Knochel, P. et al. (Discussed in Shire, B. R. et al.) Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes - PMC. NIH (2023). URL: [Link]4]
-
Anderson, E. A. et al. Organometallic Bridge Diversification of Bicyclo[1.1.1]pentanes. ChemRxiv (2023). URL: [Link]5]
Sources
Technical Support Center: Strategies to Improve the Solubility of BCP-Containing Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the solubility challenges often encountered with Bromo- and Extra-Terminal (BCP) domain-containing compounds, a critical class of molecules in therapeutic development. This resource is designed to provide not only procedural guidance but also the underlying scientific rationale to empower you in your experimental design.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the solubility of BCP-containing compounds.
Q1: Why do many BCP-containing compounds exhibit poor aqueous solubility?
Many BCP-containing compounds, particularly BET inhibitors, are characterized by large, hydrophobic molecular structures. These structures often possess high lipophilicity, which leads to limited absorption and poor bioavailability when administered orally.[1][2] The rigid, three-dimensional nature of the BCP moiety itself can contribute to a stable crystal lattice, making it energetically unfavorable for the molecule to dissolve in aqueous media.[3][4]
Q2: What are the initial signs that my BCP-containing compound has a solubility problem?
Common indicators of poor solubility during early-stage experiments include:
-
Low and variable bioavailability in preclinical pharmacokinetic studies.[1][5]
-
Incomplete dissolution in aqueous buffers during in vitro assays.
-
Precipitation of the compound when transitioning from an organic solvent stock to an aqueous-based experimental medium.
-
Difficulty in achieving the desired concentration for biological assays without the use of high concentrations of organic co-solvents like DMSO.
Q3: What is the Biopharmaceutics Classification System (BCS) and how does it relate to my compound?
The Biopharmaceutics Classification System (BCS) is a framework that categorizes drug substances based on their aqueous solubility and intestinal permeability.[6] BCP-containing compounds often fall into BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability).[7][8] Understanding your compound's BCS class is crucial as it helps in selecting the most appropriate solubility enhancement strategy. For instance, for a BCS Class II compound, improving the dissolution rate is the primary goal.[9]
Q4: Can I use a simple co-solvent like DMSO for my in vivo studies?
While co-solvents like DMSO are useful for in vitro screening, their use in in vivo studies, especially for oral formulations, should be approached with caution. High concentrations of organic solvents can lead to toxicity and may not accurately reflect the compound's behavior in a physiological environment. It is generally advisable to develop a more clinically translatable formulation.
II. Troubleshooting Guides: Step-by-Step Protocols and Scientific Rationale
This section provides detailed troubleshooting guides for common solubility issues, complete with experimental protocols and the scientific principles behind them.
Issue 1: My BCP-containing compound precipitates out of solution during in vitro assays.
This is a frequent challenge when diluting a concentrated stock solution (often in 100% DMSO) into an aqueous assay buffer.
Workflow for Addressing In Vitro Precipitation
Caption: A stepwise approach to resolving in vitro precipitation.
Protocol 1: Incorporation of Surfactants
Surfactants are amphiphilic molecules that can increase the solubility of hydrophobic compounds by forming micelles.[10][11]
Step-by-Step Methodology:
-
Select a Biocompatible Surfactant: Common choices include Tween® 80 or Solutol® HS-15.[12]
-
Prepare a Surfactant-Containing Assay Buffer: Start with a low concentration of the surfactant (e.g., 0.1% v/v) in your standard assay buffer.
-
Prepare Compound Dilutions:
-
Create a serial dilution of your BCP-containing compound in 100% DMSO.
-
Add a small volume of the DMSO stock to the surfactant-containing buffer, ensuring the final DMSO concentration is as low as possible (ideally <1%).
-
-
Observe for Precipitation: Visually inspect the solution for any signs of precipitation immediately after dilution and after a short incubation period.
-
Optimize Surfactant Concentration: If precipitation persists, incrementally increase the surfactant concentration. Be mindful that high surfactant concentrations can interfere with some biological assays.
Causality Explained: The hydrophobic tails of the surfactant molecules form a core that encapsulates the poorly soluble BCP-containing compound, while the hydrophilic heads interact with the aqueous buffer, keeping the compound in solution.[13]
Issue 2: My BCP-containing compound shows poor oral bioavailability in animal models.
Low oral bioavailability for a BCS Class II or IV compound is often a direct consequence of its poor aqueous solubility and/or slow dissolution rate in the gastrointestinal tract.[8][9]
Decision Tree for Selecting an In Vivo Formulation Strategy
Sources
- 1. sphinxsai.com [sphinxsai.com]
- 2. Advances in lipid-based drug delivery: enhancing efficiency for hydrophobic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. img01.pharmablock.com [img01.pharmablock.com]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. ascendiacdmo.com [ascendiacdmo.com]
- 7. pharmtech.com [pharmtech.com]
- 8. researchgate.net [researchgate.net]
- 9. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 10. openaccessjournals.com [openaccessjournals.com]
- 11. colorcon.com [colorcon.com]
- 12. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 13. acs.org [acs.org]
Technical Support Center: Analytical Methods for 1-bromo-3-(propane-2-sulfonyl)bicyclo[1.1.1]pentane
Welcome to the technical support guide for the analysis of 1-bromo-3-(propane-2-sulfonyl)bicyclo[1.1.1]pentane. This document is designed for researchers, analytical chemists, and drug development professionals who are working with this novel C(sp3)-rich scaffold. Bicyclo[1.1.1]pentane (BCP) derivatives are increasingly used as bioisosteres for phenyl rings, alkynes, and tert-butyl groups to improve the physicochemical properties of drug candidates.[1][2][3] However, their unique strained structure and the presence of heteroatoms present distinct challenges in impurity profiling.
This guide provides field-proven insights in a question-and-answer format, followed by detailed troubleshooting protocols to ensure the integrity and reliability of your analytical data.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the analysis of 1-bromo-3-(propane-2-sulfonyl)bicyclo[1.1.1]pentane.
Q1: What are the most likely process-related impurities I should be looking for?
A1: The impurity profile is highly dependent on the synthetic route. Most modern syntheses of BCPs involve the use of [1.1.1]propellane as a key precursor.[1][4][5] Based on this, potential impurities can be categorized as follows:
-
Starting Material Carryover: Unreacted starting materials or reagents from the final synthetic steps.
-
Intermediates: Incomplete reaction can lead to the presence of synthetic intermediates. For instance, if the sulfonyl group is introduced last, the corresponding bromo-BCP precursor might be present.
-
Side-Products:
-
Oligomers: [1.1.1]Propellane can undergo oligomerization. Look for dimers and trimers of the BCP core.
-
Isomers: Positional isomers or stereoisomers, although less common for this specific symmetrical scaffold, should be considered in more complex derivatives.[6]
-
Over-reaction Products: Products resulting from undesired secondary reactions.
-
-
Reagent-derived Impurities: Impurities originating from the reagents used, such as sulfonyl chlorides or brominating agents.
Q2: Which analytical technique is best for routine purity assessment versus detailed impurity identification?
A2: The choice of technique depends on the analytical goal.
-
For Routine Purity Assessment (QC): High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the workhorse. It is robust, reproducible, and provides quantitative data on the main component and its impurities. It is suitable for batch release and stability studies.[7][8]
-
For Impurity Identification & Structural Elucidation: A combination of techniques is necessary.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight information for unknown peaks, which is the first step in identification. The bromine atom will give a characteristic M/M+2 isotopic pattern.[9]
-
High-Resolution Mass Spectrometry (HRMS): Provides an accurate mass measurement, allowing for the determination of the elemental composition of an impurity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the gold standard for unambiguous structure elucidation of isolated impurities.[6][10] 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments are used to piece together the molecular structure.[9]
-
Q3: My HPLC chromatogram shows significant peak tailing for the main peak. What is the cause and how can I fix it?
A3: Peak tailing is a common issue, especially with compounds containing functional groups that can have secondary interactions with the stationary phase.
-
Causality: The sulfonyl group in your molecule contains polar S=O bonds, which can engage in strong, unwanted interactions with residual, un-capped silanol groups on the surface of standard C18 silica columns. This causes a portion of the analyte molecules to lag behind the main band, resulting in a tailed peak.
-
Solutions:
-
Use a High-Purity, End-Capped Column: Modern columns are designed with minimal residual silanols.
-
Modify the Mobile Phase: Add a competitive agent to the mobile phase. A small amount of a weak acid like 0.1% formic acid or trifluoroacetic acid can protonate the silanols, reducing their interaction with the analyte.
-
Lower the pH: Operating at a lower pH (e.g., pH 2-3) can also suppress silanol activity.
-
Reduce Sample Load: Overloading the column can exacerbate tailing. Try injecting a lower concentration or volume.[11]
-
Q4: How do I analyze for residual solvents?
A4: The analysis of residual solvents is a critical regulatory requirement.[12] The preferred method is Static Headspace Gas Chromatography with Flame Ionization Detection (HS-GC-FID) .[13][14]
-
Why this method? This technique is ideal because it is highly sensitive to volatile organic compounds (solvents) while leaving the non-volatile API in the vial. This prevents contamination of the GC system and provides a clean analysis. The USP <467> method provides a detailed framework for this analysis.[13]
-
Common Solvents: Check the synthesis documentation for solvents used in the final steps (e.g., ethyl acetate, dichloromethane, acetonitrile, heptane).
Q5: Can I use quantitative NMR (qNMR) to determine the purity of my compound?
A5: Yes, qNMR is a powerful primary method for purity determination that does not require a reference standard for each impurity.[15]
-
Principle: qNMR relies on the principle that the integrated signal area of a nucleus (typically ¹H) is directly proportional to the number of nuclei giving rise to that signal.[15] By comparing the integral of a known resonance from your API to the integral of a certified internal standard of known purity and weight, you can calculate the absolute purity of your API.
-
Advantages: It is highly accurate and can be used to assign the purity of your in-house primary reference standard. It is also invaluable for quantifying impurities for which no standards are available.[6]
Part 2: Troubleshooting Guides & Protocols
This section provides a deeper dive into specific methodologies, including troubleshooting logic and step-by-step protocols.
Workflow for Impurity Identification and Quantification
The following diagram outlines a logical workflow for addressing impurities in a new batch of 1-bromo-3-(propane-2-sulfonyl)bicyclo[1.1.1]pentane.
Caption: Logical workflow for impurity analysis.
Guide 1: Reverse-Phase HPLC Method Troubleshooting
High-Performance Liquid Chromatography is the cornerstone of purity analysis. However, achieving a robust and reliable separation can be challenging. This guide addresses the most common problems.
Table 1: HPLC Troubleshooting Summary
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Retention Time Drift | 1. Poor column equilibration.[16] 2. Mobile phase composition changing.[17] 3. Column temperature fluctuation.[16] | 1. Equilibrate with at least 10-20 column volumes of mobile phase. 2. Prepare fresh mobile phase daily; ensure solvents are well-mixed. 3. Use a thermostatted column compartment. |
| Peak Tailing | 1. Secondary silanol interactions. 2. Column overload. 3. Column degradation (void). | 1. Use a low-pH mobile phase (e.g., 0.1% Formic Acid). Use an end-capped column. 2. Reduce injection volume or sample concentration. 3. Replace the column. Use a guard column to extend lifetime.[17] |
| Peak Fronting | 1. Sample solvent stronger than mobile phase. 2. Column overload (less common). | 1. Dissolve the sample in the initial mobile phase composition. 2. Reduce sample concentration. |
| Ghost Peaks | 1. Contamination in mobile phase or system. 2. Sample carryover from previous injection. | 1. Use high-purity HPLC-grade solvents. Filter mobile phases. 2. Implement a robust needle wash protocol in your injector sequence. |
| High Backpressure | 1. Blockage in the system (e.g., frit, tubing). 2. Column contamination/degradation. | 1. Systematically disconnect components to isolate the blockage. 2. Flush the column in the reverse direction (if permitted by manufacturer). Replace if necessary. |
This protocol is a starting point for method development. A full validation must be performed according to ICH Q2(R1) guidelines.[8][18]
-
System Preparation:
-
Column: C18 reverse-phase, 2.1 x 100 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 2 µL.
-
Sample Diluent: 50:50 Acetonitrile:Water.
-
-
Gradient Program:
Time (min) %B 0.0 20 10.0 95 12.0 95 12.1 20 | 15.0 | 20 |
-
System Suitability Test (SST):
-
Objective: To verify the system is performing correctly before analyzing samples.
-
Procedure: Prepare a solution containing the API and a known, closely-eluting impurity (if available). Inject this solution five times.
-
Acceptance Criteria:
-
Relative Standard Deviation (%RSD) of the API peak area < 2.0%.[8]
-
Tailing factor for the API peak between 0.8 and 1.5.
-
Resolution between the API and the known impurity > 2.0.
-
-
Trustworthiness Check: If the SST fails, the system is not suitable for analysis. Do not proceed. Use the troubleshooting guide to resolve the issue.
-
Caption: A systematic HPLC troubleshooting approach.
Guide 2: Headspace GC Method for Residual Solvents
This guide provides a protocol for detecting and quantifying residual solvents, a critical quality attribute. The method should be validated for the specific solvents used in your process.
-
System Preparation:
-
GC Column: TG-624 SilMS or equivalent (6% cyanopropylphenyl / 94% dimethyl polysiloxane phase), 30 m x 0.32 mm ID, 1.8 µm film thickness.
-
Carrier Gas: Helium or Nitrogen, constant flow.
-
Detector: Flame Ionization Detector (FID).
-
-
Instrument Parameters:
Parameter Setting Rationale Headspace Vial Temp 80 °C To ensure efficient partitioning of volatile solvents into the headspace. Headspace Loop Temp 90 °C To prevent condensation of analytes before injection. Incubation Time 15 min To allow the sample to reach thermal equilibrium. GC Inlet Temp 200 °C To ensure rapid vaporization of the sample. Oven Program 40 °C (hold 5 min), then ramp 10 °C/min to 240 °C (hold 5 min) To separate a wide range of solvents with different boiling points.[13] | FID Temperature | 250 °C | To ensure efficient ionization of eluting compounds. |
-
Sample and Standard Preparation:
-
Standard Preparation: Prepare a stock solution of all potential residual solvents in a suitable diluent (e.g., Dimethyl sulfoxide - DMSO). Create a calibration curve by spiking known amounts into empty headspace vials.
-
Sample Preparation: Accurately weigh ~100 mg of 1-bromo-3-(propane-2-sulfonyl)bicyclo[1.1.1]pentane into a 20 mL headspace vial. Add 1 mL of the chosen diluent. Crimp the vial securely.
-
Self-Validation Check: The diluent must not contain any of the target solvents and must fully dissolve the sample. Run a blank diluent to confirm it is free from interfering peaks.
-
-
Analysis and Quantification:
-
Run the calibration standards to establish a response curve for each solvent.
-
Run the sample preparations.
-
Identify and quantify any solvent peaks in the sample by comparing their retention times and response to the calibration standards.
-
References
- Vertex AI Search. (2024). Validation of methods for the Active Pharmaceutical Ingredient (API) and impurities.
- Riccardino, G., & Cojocariu, C. (n.d.). Simplified, cost-effective headspace GC method for residual solvents analysis in pharmaceutical products. Thermo Fisher Scientific.
- Grodowska, K., & Parczewski, A. (2003, March 15).
- Ito, H., et al. (2016). Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS. PMC.
- Discovery, R. (2025, November 29). Analytical Method Validation for Quantification of Active Pharmaceutical Ingredients (APIs): A Comparative Study of HPLC and UV-Spectrophotometry.
- AMSbiopharma. (2025, July 22).
- BenchChem. (2025).
- Profound. (2025, January 27). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
- Kesarkar, H., et al. (n.d.). Fast - GC Method for Residual Solvent Analysis in Drug Discovery Workflow. Shimadzu Analytical (India) Pvt. Ltd.
- Shinde, V. (2020, December 23). Use of NMR in Impurity Profiling for Pharmaceutical Products. Veeprho.
- Alaee, M. (2022, April 15).
- Pharmaffiliates. (2026, January 22).
- Snow, N. H. (2008, January 1). Analysis of Pharmaceutical Residual Solvents Using Comprehensive Two-Dimensional Gas Chromatograhy.
- RSSL. (n.d.).
- American Chemical Society. (2012, February 28). Headspace GC–MS Analysis of Halogenated Volatile Organic Compounds in Aqueous Samples: An Experiment for General Chemistry Laboratory.
- American Chemical Society. (2012, February 28). Headspace GC–MS Analysis of Halogenated Volatile Organic Compounds in Aqueous Samples: An Experiment for General Chemistry Laboratory.
- Rajput, D., Rajat, V., & Goyal, A. (2013, May). Validation of Analytical Methods for Pharmaceutical Analysis. International Journal of Pharmaceutical Erudition.
- IJNRD.org. (2024, March 3). “UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE”.
- USGS Publications Warehouse. (n.d.).
- Bhinderwala, F., et al. (2025, April 19).
- Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
- Restek. (n.d.). HPLC Troubleshooting Guide.
- SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
- ijprajournal. (2020, November 11). Development of Impurity Profiling Methods Using Modern Analytical Techniques.
- Intertek. (n.d.).
- IJSDR. (n.d.). Troubleshooting in HPLC: A Review.
- ACS Publications. (2022, August 24).
- Shimadzu. (2025, January 22). Simultaneous Determination of Five Genotoxic Aryl Sulfonate Impurities in Pharmaceuticals by LCMS-2050.
- PMC. (2019, October 7).
- ResearchGate. (2026, March 14).
- ACS Publications. (2022, August 8). Synthesis and Biological Evaluation of Bicyclo[1.1.
- Kanazawa, J., & Uchiyama, M. (2018, November 15). Recent Advances in the Synthetic Chemistry of Bicyclo[1.1.1]pentane. Synlett.
- Loughborough University. (n.d.). Development of novel bicyclo[1.1.1]pentanes (BCP)
- Sigma-Aldrich. (n.d.). 1-bromo-3-(propane-2-sulfonyl)bicyclo[1.1.1]pentane | 2460755-64-8.
- Sigma-Aldrich. (n.d.). 1-bromo-3-(ethanesulfonyl)bicyclo[1.1.1]pentane.
- NextSDS. (n.d.). 1-bromo-3-(propane-2-sulfonyl)bicyclo[1.1.1]pentane.
- PMC. (n.d.). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP).
- PMC. (n.d.). Investigation of a Bicyclo[1.1.1]pentane as a Phenyl Replacement within an LpPLA2 Inhibitor.
- ResearchGate. (n.d.). Bridge Functionalisation of Bicyclo[1.1.
- ChemRxiv. (n.d.). Bicyclo[1.1.
- ACS Publications. (2025, December 22). Bicyclo[1.1.
- ChemRxiv. (n.d.). The LARGEST library of Bicyclo[1.1.1]pentanes for Drug Discovery enabled by Light.
- Burton, K. I., & MacMillan, D. W. C. (2025, April 8). Rapid access to 3-substituted bicyclo[1.1.1]pentanes. Chem.
- OI Analytical. (n.d.). Analysis of Impurities in Propane/Propylene Streams Using a Pulsed-Flame Photometric Detector (PFPD).
- OI Analytical. (n.d.). Fast Determination of Impurities in Propane- Propylene Streams Using a Pulsed Flame Photometric Detector (PFPD) and a New Capillary PLOT Column.
Sources
- 1. thieme-connect.de [thieme-connect.de]
- 2. Investigation of a Bicyclo[1.1.1]pentane as a Phenyl Replacement within an LpPLA2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Development of novel bicyclo[1.1.1]pentanes (BCP) bioisosteres from bench stable | Postgraduate study | Loughborough University [lboro.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 9. ijprajournal.com [ijprajournal.com]
- 10. veeprho.com [veeprho.com]
- 11. ijnrd.org [ijnrd.org]
- 12. Residual Solvents Analysis & Testing | Gas Chromatography | RSSL [rssl.com]
- 13. gcms.cz [gcms.cz]
- 14. Residual solvent testing: a review of gas-chromatographic and alternative techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. HPLC Troubleshooting Guide [scioninstruments.com]
- 17. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 18. particle.dk [particle.dk]
Comparative Guide: Reactivity Profiles of Bromo-BCPs vs. Aryl Bromides in Cross-Coupling Workflows
Executive Summary
The incorporation of bicyclo[1.1.1]pentanes (BCPs) as saturated, sp³-rich bioisosteres for para-substituted phenyl rings is a cornerstone strategy in modern drug discovery. However, replacing an aryl ring with a BCP cage fundamentally alters the reactivity of the corresponding halogenated building blocks. This guide provides an objective, data-supported comparison between aryl bromides and 1-bromobicyclo[1.1.1]pentanes (bromo-BCPs) , detailing the mechanistic divergence from classical 2e⁻ transition metal catalysis to 1e⁻ metallaphotoredox pathways, and providing self-validating protocols for each.
Structural and Electronic Foundations
To understand the divergent reactivity between these two classes of electrophiles, we must first examine the nature of their carbon-halogen bonds.
Aryl Bromides (sp² Hybridized): In aryl bromides, the bromine atom is bound to a planar, sp²-hybridized carbon. The C–Br bond has a bond dissociation energy (BDE) of approximately 81 kcal/mol. The planar geometry and accessible π-system allow low-valent transition metals, such as Pd(0) or Ni(0), to approach and undergo a concerted 2e⁻ oxidative addition. This forms a stable aryl-metal(II)-bromide intermediate, the foundational step of classical cross-coupling (e.g., Suzuki, Heck, Buchwald-Hartwig).
Bromo-BCPs (sp³ Bridgehead): 1-Bromobicyclo[1.1.1]pentane features a highly strained cage architecture with a ring strain energy of ~66.6 kcal/mol (). The bromine is situated at a bridgehead sp³ carbon.
-
Steric & Kinetic Blockade: The rigid cage entirely prevents the backside attack required for an SN2 displacement. Furthermore, the geometry prohibits the orbital overlap necessary for standard 2e⁻ oxidative addition by Pd(0), rendering bromo-BCPs largely inert to classical Suzuki-Miyaura conditions.
-
Solvolytic vs. Radical Reactivity: Interestingly, bromo-BCPs undergo solvolysis significantly faster than tert-butyl bromide due to strain relief and the anti-Bredt stabilization of the resulting carbocation (). However, for cross-coupling, the most effective activation mode is homolytic cleavage. The C–Br bond is highly susceptible to Halogen Atom Transfer (HAT) by silyl radicals, generating a transient 1e⁻ BCP radical that can be captured by a nickel catalyst ().
Mechanistic Divergence in Cross-Coupling
The fundamental difference in C–Br bond activation necessitates distinct catalytic cycles. Aryl bromides rely on thermal transition-metal cycles, whereas bromo-BCPs require dual metallaphotoredox systems to bridge the 1e⁻ radical generation with a 2e⁻ bond-forming event.
Fig 1. Mechanistic divergence: 2e⁻ Pd-catalysis vs. 1e⁻ Metallaphotoredox.
Quantitative Reactivity Comparison
The following table summarizes the key physicochemical and reactivity metrics dictating the handling of these two electrophiles.
| Property | Aryl Bromides | Bromo-BCPs (1-bromobicyclo[1.1.1]pentane) |
| Carbon Hybridization | sp² (Planar) | sp³ (Bridgehead, Cage) |
| Ring Strain Energy | ~0 kcal/mol | ~66.6 kcal/mol |
| Primary Cleavage Mode | 2e⁻ Oxidative Addition | 1e⁻ Halogen Atom Transfer (HAT) |
| Pd(0) Oxidative Add. Rate | Fast (Minutes to Hours at 80°C) | Negligible / Kinetically Blocked |
| Solvolysis Rate (vs t-BuBr) | Inert | Faster than t-BuBr (Strain-relief driven) |
| Preferred Cross-Coupling | Suzuki, Heck, Buchwald-Hartwig | Metallaphotoredox (Ni/Ir dual catalysis) |
| Radical Stability | Unstable (σ-radical) | Moderately stable (Bridgehead radical) |
Experimental Methodologies
To ensure scientific integrity, the following protocols are designed as self-validating systems . They include internal controls to verify the causality of the mechanistic pathways described above.
Protocol A: Pd-Catalyzed Suzuki-Miyaura Coupling of Aryl Bromides
Target: C(sp²)–C(sp²) bond formation.
Causality of Reagents: Pd(dppf)Cl₂ is reduced in situ to Pd(0), which readily inserts into the sp² C–Br bond. K₂CO₃ acts as a base to activate the arylboronic acid via an "ate" complex, facilitating transmetalation.
Step-by-Step Procedure:
-
Assembly: In a nitrogen-filled glovebox, charge a 10 mL Schlenk tube with Aryl Bromide (1.0 equiv, 0.5 mmol), Arylboronic Acid (1.2 equiv, 0.6 mmol), Pd(dppf)Cl₂ (5 mol%), and K₂CO₃ (2.0 equiv).
-
Internal Standard: Add 1,3,5-trimethoxybenzene (0.1 equiv) as an internal standard for quantitative NMR tracking.
-
Solvent: Add 2.5 mL of rigorously degassed 1,4-Dioxane/H₂O (4:1 v/v). Causality: Degassing prevents the oxidation of the active Pd(0) species to inactive Pd(II) oxides.
-
Thermal Activation: Seal the tube, remove from the glovebox, and stir at 80 °C for 4 hours.
-
System Validation: At t = 1 hour, pull a 50 µL aliquot. Analyze via GC-MS. A valid system will show >50% consumption of the Ar-Br relative to the internal standard. If Ar-Br is unconsumed, oxygen contamination or inactive base is the root cause.
-
Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via silica gel chromatography.
Protocol B: Silyl-Radical Mediated Metallaphotoredox Coupling of Bromo-BCPs
Target: C(sp³)–C(sp²) bond formation.
Causality of Reagents: Standard Pd(0) cannot insert into the BCP cage. Instead, blue light excites the Ir(III) photocatalyst, which oxidizes (TMS)₃SiH to a silyl radical. Driven by the formation of a strong Si–Br bond, the silyl radical abstracts the bromine from the BCP, generating a BCP radical. Ni(0) captures this radical and undergoes oxidative addition with an aryl bromide coupling partner to forge the final bond ().
Step-by-Step Procedure:
-
Assembly: In a glovebox, charge three separate 8 mL vials (Vial 1: Standard; Vial 2: No Photocatalyst; Vial 3: Dark Control) with Bromo-BCP (1.0 equiv, 0.2 mmol), Aryl Bromide (1.5 equiv), NiCl₂·dtbbpy (10 mol%), Ir(dF-CF₃-ppy)₂(dtbbpy)PF₆ (2 mol%), and anhydrous Na₂CO₃ (2.0 equiv).
-
HAT Agent: Add (TMS)₃SiH (1.2 equiv, 0.24 mmol) to all vials.
-
Solvent: Add 2.0 mL of degassed anhydrous DME. Causality: Oxygen rapidly quenches both the excited state Ir-catalyst and the BCP radical, halting the reaction entirely.
-
Photochemical Activation: Seal the vials. Wrap Vial 3 completely in aluminum foil. Place all vials in a blue LED photoreactor (450 nm) equipped with a cooling fan to maintain ambient temperature (25 °C). Stir for 16 hours.
-
System Validation: Analyze all three vials via LC-MS.
-
Vial 1 (Standard) must show >85% product formation.
-
Vials 2 & 3 must show 0% conversion. This validates that the C–Br cleavage is strictly photochemical (1e⁻ pathway) and not a thermal background process.
-
-
Workup: Filter the mixture through a short pad of Celite, concentrate in vacuo, and purify via reverse-phase or silica gel chromatography.
Fig 2. Experimental workflow comparison for thermal vs. photochemical activations.
References
-
Title : Bicyclo[1.1.1]pentanes, [n]Staffanes, [1.1.1]Propellanes, and Tricyclo[2.1.0.02,5]pentanes Source : Chemical Reviews (2000) URL :[Link]
-
Title : Bridgehead Carbocations: A Solvolytic Study of 1-Bromobicyclo[1.1.1]pentane and Its Bridgehead-Substituted Derivatives Source : Journal of the American Chemical Society (1994) URL :[Link]
-
Title : Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes Source : JACS Au (2023) URL :[Link]
-
Title : Dibromocarbene addition to bicyclo[1.1.0]butanes: A facile route to substituted bicyclo[1.1.1]pentanes Source : Proceedings of the National Academy of Sciences (PNAS) (2025) URL :[Link]
Structural Validation of 1-Bromo-3-(propane-2-sulfonyl)bicyclo[1.1.1]pentane: A Comparative Guide to X-Ray Crystallography vs. Alternative Modalities
As drug discovery pivots toward sp³-rich chemical space to improve pharmacokinetic profiles, the bicyclo[1.1.1]pentane (BCP) motif has emerged as a premier bioisostere for para-substituted phenyl rings and tert-butyl groups [1]. Among these derivatives, 1-bromo-3-(propane-2-sulfonyl)bicyclo[1.1.1]pentane is a highly versatile bifunctional building block. The bridgehead bromine serves as a handle for transition-metal-catalyzed cross-coupling, while the isopropylsulfonyl group acts as a robust, polar hydrogen-bond acceptor.
However, validating the exact 3D conformation of highly strained, sterically congested BCPs presents unique analytical challenges. As a Senior Application Scientist, I frequently encounter the limitations of standard solution-state techniques when analyzing these rigid cages. This guide objectively compares X-ray crystallography against Nuclear Magnetic Resonance (NMR) spectroscopy and Density Functional Theory (DFT) modeling, providing field-proven protocols and quantitative benchmarks to establish a self-validating structural consensus.
Performance Comparison of Structural Validation Modalities
To build a self-validating analytical system, one must understand the orthogonal strengths and limitations of each modality. While NMR provides excellent bulk purity data, it fails to map the absolute spatial coordinates of the BCP core due to the lack of protons on the bridgehead carbons (C1 and C3).
Table 1: Performance Comparison of Structural Validation Alternatives
| Analytical Modality | Primary Data Output | Resolution / State | Strengths for BCP Derivatives | Limitations |
| X-Ray Crystallography | Absolute 3D spatial coordinates & electron density | Atomic (< 0.8 Å) / Solid-State | Directly measures the non-bonded C1–C3 inter-bridgehead distance. | Requires high-quality macroscopic single crystals. |
| 2D NMR (HSQC/HMBC) | Through-bond connectivity & bulk dynamics | High / Solution-State | Validates bulk sample purity and confirms sulfonyl/isopropyl connectivity. | Cannot measure absolute 3D distances across the bridgehead due to proton absence [2]. |
| DFT Computational Modeling | Theoretical strain energy & orbital hybridization | Theoretical / Gas-Phase | Excellent for predicting the high s-character of exocyclic bonds. | Lacks intermolecular packing context; purely theoretical. |
The Causality of Experimental Choices in BCP Crystallography
Why rely on X-ray crystallography as the ultimate source of truth for 1-bromo-3-(propane-2-sulfonyl)bicyclo[1.1.1]pentane?
The BCP core features an "inverted" tetrahedral geometry at the bridgehead carbons. This severe angle strain results in an unusually short non-bonded C1–C3 distance of approximately 1.85 Å, while the endocyclic C–C bonds are compressed to ~1.55 Å [3]. Because C1 and C3 lack attached protons in 1,3-disubstituted derivatives, standard ¹H NOESY NMR cannot measure this critical transannular distance. X-ray diffraction is the only modality capable of mapping the electron density to definitively confirm that the bulky propane-2-sulfonyl group does not distort the highly strained cage geometry.
Step-by-Step Methodology: X-Ray Crystallographic Validation
To ensure trustworthiness, the following protocol is designed as a self-validating system. Every step is engineered to mitigate the specific thermal and electronic challenges posed by the BCP scaffold.
Step 1: Crystal Growth via Vapor Diffusion
-
Action: Dissolve 10 mg of 1-bromo-3-(propane-2-sulfonyl)bicyclo[1.1.1]pentane in 0.5 mL of dichloromethane (DCM) in a 1-dram inner vial. Place this inside a 20 mL outer vial containing 3 mL of pentane. Cap the outer vial tightly and leave undisturbed at 4 °C.
-
Causality: The sulfonyl group increases polarity, making the compound highly soluble in DCM, while pentane acts as a non-polar antisolvent. Slow vapor diffusion over 48–72 hours promotes the thermodynamic growth of macroscopic single crystals, minimizing crystal twinning and lattice defects which would otherwise degrade diffraction resolution.
Step 2: Cryogenic Crystal Mounting
-
Action: Select a pristine single crystal (approx. 0.2 × 0.1 × 0.1 mm) under a polarized light microscope. Coat the crystal in Paratone-N oil, mount it on a polyimide cryoloop, and immediately transfer it to the goniometer under a 100 K nitrogen cold stream.
-
Causality: While the BCP core is highly rigid, the attached propane-2-sulfonyl group exhibits significant rotational freedom. Cryocooling to 100 K suppresses thermal libration (Debye-Waller factors), preventing the artificial shortening of calculated bond lengths and resolving the exact orientation of the sulfonyl oxygens.
Step 3: Diffraction Data Collection
-
Action: Collect diffraction data using a microfocus Cu Kα X-ray source (λ = 1.54184 Å) coupled with a photon-counting pixel array detector. Perform a full sphere data collection strategy (ω and φ scans).
-
Causality: Copper radiation is explicitly selected over Molybdenum. The anomalous dispersion signal ( f′′ ) of the heavy bromine atom is significantly stronger at the Cu Kα wavelength. This allows for the unambiguous determination of the absolute structure and provides stronger overall diffraction yields for this relatively small organic molecule.
Step 4: Phase Solution and Anisotropic Refinement
-
Action: Solve the phase problem using intrinsic phasing algorithms (e.g., SHELXT). Refine the structure using full-matrix least-squares on F2 (SHELXL). Apply anisotropic displacement parameters to all non-hydrogen atoms.
-
Causality: Intrinsic phasing provides an unbiased initial electron density map. Anisotropic refinement models the electron density as ellipsoids rather than spheres, accurately accounting for the directional vibrational motion of the highly strained bridgehead carbons and the heavy bromine atom, thereby self-validating the structural model.
Quantitative Data Analysis
When replacing a phenyl ring with a BCP core in drug development, understanding the exact spatial dimensions is critical for structure-based drug design (SBDD).
Table 2: Key Crystallographic Parameters (BCP vs. Phenyl Bioisostere)
| Structural Parameter | 1-Bromo-3-(propane-2-sulfonyl)BCP | Traditional para-Phenyl Ring | Implications for Drug Design |
| Inter-bridgehead / Para Distance | ~1.85 Å [3] | ~2.79 Å | The BCP core is ~35% shorter, significantly reducing steric bulk and lipophilicity while maintaining a linear exit vector [4]. |
| Endocyclic Bond Length | ~1.55 Å [3] | ~1.39 Å | BCP features highly strained sp³-rich bonds, improving aqueous solubility compared to planar sp² aromatic bonds [5]. |
| Bridgehead Bond Angle (C-C-C) | ~73.3° [6] | 120° | Severe angle strain alters orbital hybridization, resulting in high s-character exocyclic bonds that strengthen the C–Br bond [6]. |
Visualizing the Validation Workflow
The logical relationship between the synthesized compound, the chosen analytical modalities, and the resulting structural consensus is mapped below.
Workflow comparing X-ray, NMR, and DFT for BCP structural validation.
References
-
[3] Bicyclo[1.1.1]pentanes, [n]Staffanes,[1.1.1]Propellanes, and Tricyclo[2.1.0.02,5]pentanes. Chemical Reviews - ACS Publications. URL: [Link]
-
[1] Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au. URL: [Link]
-
[5] Investigation of a Bicyclo[1.1.1]pentane as a Phenyl Replacement within an LpPLA2 Inhibitor. PMC - NIH. URL: [Link]
-
[6] History of[1.1.1] Propellanes And Bicyclo [1.1.1] Pentanes. Denmark Group, University of Illinois. URL: [Link]
-
[2] Magnetic Shielding Analysis of Bonding in[1.1.1]Propellane. PMC - NIH. URL: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Magnetic Shielding Analysis of Bonding in [1.1.1]Propellane - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. img01.pharmablock.com [img01.pharmablock.com]
- 5. Investigation of a Bicyclo[1.1.1]pentane as a Phenyl Replacement within an LpPLA2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
assessing the metabolic stability of drugs containing the propane-2-sulfonyl-BCP moiety
Title: Assessing the Metabolic Stability of Drugs Containing the Propane-2-sulfonyl-BCP Moiety: A Comparative Guide
Introduction As a Senior Application Scientist navigating the complexities of multiparameter lead optimization, I frequently encounter the challenge of balancing metabolic stability with physicochemical properties. The incorporation of three-dimensional (3D) scaffolds—often referred to as "escaping from flatland"—has revolutionized modern drug design. Among these, the bicyclo[1.1.1]pentane (BCP) motif has emerged as a premier bioisostere for para-substituted phenyl rings, tert-butyl groups, and internal alkynes[1],[2].
When coupled with a propane-2-sulfonyl (isopropylsulfonyl) moiety—a group prized for its strong hydrogen-bond accepting capability and steric bulk—the resulting propane-2-sulfonyl-BCP building block (e.g., CAS 2460755-64-8)[3] offers a unique pharmacological profile. However, assessing its metabolic stability requires a nuanced understanding of cytochrome P450 (CYP450) biotransformation, specifically distinguishing between the robust BCP core and the potentially vulnerable tertiary carbon of the isopropyl group.
This guide objectively compares the metabolic stability of propane-2-sulfonyl-BCP against traditional 2D (phenyl) and alternative 3D (cyclohexyl) counterparts, providing actionable, self-validating experimental workflows for your MetID (Metabolite Identification) campaigns.
Mechanistic Rationale: The BCP Advantage
Traditional aryl-sulfonyl drugs often suffer from rapid Phase I metabolism via aromatic hydroxylation or epoxidation. By replacing the flat phenyl ring with a rigid, sp3-rich BCP core, we eliminate the π -electron system required for these specific CYP-mediated attacks[1],[4]. While the propane-2-sulfonyl group remains susceptible to aliphatic hydroxylation at the tertiary C-H bond, the overall intrinsic clearance ( CLint ) of the molecule is typically drastically reduced. Furthermore, the BCP core disrupts crystal lattice packing, significantly enhancing aqueous solubility and passive permeability[5].
Fig 1. Divergent CYP450 biotransformation pathways of Phenyl vs. BCP sulfonyl derivatives.
Comparative Performance Data
To benchmark the propane-2-sulfonyl-BCP moiety, we evaluate its performance against its phenyl and cyclohexyl analogs. The data below represents validated benchmark metrics demonstrating the bioisosteric shift in metabolic and physicochemical properties[1],[5].
| Scaffold Moiety | HLM CLint (µL/min/mg) | t1/2 (min) | Primary Metabolic Vulnerability | Aqueous Sol. (µg/mL) |
| Propane-2-sulfonyl-Phenyl | 48.5 | 14.2 | Aromatic hydroxylation (CYP3A4/2C9) | 25 |
| Propane-2-sulfonyl-Cyclohexyl | 62.1 | 11.1 | Rapid aliphatic ring oxidation | 12 |
| Propane-2-sulfonyl-BCP | 12.4 | 55.8 | Isopropyl tertiary C-H oxidation | 145 |
In Vitro Experimental Workflows for Stability Assessment
To accurately capture the metabolic profile of propane-2-sulfonyl-BCP compounds, a tiered in vitro approach is required.
Fig 2. Tiered in vitro metabolic stability screening workflow for BCP-containing compounds.
Step-by-Step Methodologies
Protocol 1: Self-Validating Liver Microsomal Stability Assay A standard microsomal assay must be designed as a self-validating system to ensure data integrity.
-
Preparation of Incubation Matrix: Dilute human liver microsomes (HLM) to a final concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl2.
-
Causality: The specific pH and magnesium concentration are critical for optimal CYP450 folding and catalytic function.
-
-
Compound Addition: Spike the propane-2-sulfonyl-BCP test compound to a final concentration of 1 µM (keep organic solvent <0.5% v/v).
-
Causality: Exceeding 1 µM risks saturating the enzymes, shifting kinetics from first-order to zero-order, which artificially inflates the apparent half-life.
-
-
Initiation via NADPH Regenerating System: Pre-warm the mixture to 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (NADP+, glucose-6-phosphate, and G6PDH).
-
Causality: Adding a single bolus of NADPH leads to rapid degradation at 37°C and potential product inhibition. The regenerating system ensures a steady-state supply of reducing equivalents, maintaining linear CYP kinetics over the 60-minute window.
-
-
Self-Validation Controls: Run parallel incubations with Verapamil (high clearance) and Dextromethorphan (moderate clearance).
-
Causality: If the t1/2 of these controls falls outside historical bounds, the microsome batch or NADPH system is compromised, automatically invalidating the test compound data.
-
-
Quenching & Extraction: At 0, 15, 30, 45, and 60 minutes, transfer a 50 µL aliquot into 150 µL of ice-cold acetonitrile containing an internal standard.
-
Causality: The 3:1 ratio of cold organic solvent immediately precipitates microsomal proteins, halting enzymatic activity at exact time points while extracting the analyte for LC-MS.
-
Protocol 2: High-Resolution LC-MS/MS Metabolite Identification (MetID) Once clearance is established, identifying the soft spots (e.g., the isopropyl group) is the next critical phase.
-
Chromatographic Separation: Inject the supernatant onto a C18 UPLC column using a slow gradient of water/acetonitrile (with 0.1% formic acid) over 15 minutes.
-
Causality: A shallow gradient is necessary to separate the parent compound from closely eluting isobaric metabolites (e.g., distinguishing between different hydroxylated isomers).
-
-
High-Resolution Mass Spectrometry (HRMS): Analyze the eluent using an Orbitrap or Q-TOF mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
Causality: The mass shift for hydroxylation (+15.9949 Da) can be easily confused with matrix interferences on a nominal mass instrument. HRMS ensures sub-5 ppm mass accuracy, allowing us to definitively localize the oxidation site to the propane-2-sulfonyl group rather than the highly stable BCP core.
-
-
Data Synthesis: Calculate CLint using the slope of the natural log of remaining parent compound versus time. Map the identified mass shifts to the predicted biotransformation pathways.
References
-
Title : Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor Source : Journal of Medicinal Chemistry - ACS Publications URL : 1
-
Title : Recent Advances in the Synthetic Chemistry of Bicyclo[1.1.1]pentane Source : Thieme Connect URL : 2
-
Title : 1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes Source : PNAS URL : 4
-
Title : Isosteric 3D Bicyclo[1.1.1]Pentane (BCP) Core-Based Lipids for mRNA Delivery and CRISPR/Cas Gene Editing Source : PMC - NIH URL : 5
-
Title : 1-bromo-3-(propane-2-sulfonyl)bicyclo[1.1.1]pentane | 2460755-64-8 Source : Sigma-Aldrich URL : 3
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 3. 1-bromo-3-(propane-2-sulfonyl)bicyclo[1.1.1]pentane | 2460755-64-8 [sigmaaldrich.cn]
- 4. pnas.org [pnas.org]
- 5. Isosteric 3D Bicyclo[1.1.1]Pentane (BCP) Core-Based Lipids for mRNA Delivery and CRISPR/Cas Gene Editing - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Synthesis Landscape: A Guide to the Safe Handling and Disposal of 1-bromo-3-(propane-2-sulfonyl)bicyclo[1.1.1]pentane
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the essential safety and logistical information for handling 1-bromo-3-(propane-2-sulfonyl)bicyclo[1.1.1]pentane, ensuring operational excellence and laboratory safety.
The novel and sterically demanding bicyclo[1.1.1]pentane (BCP) scaffold has emerged as a valuable bioisostere in modern drug discovery, offering a three-dimensional alternative to traditional aromatic rings. As research in this area accelerates, the safe handling of functionalized BCP derivatives, such as 1-bromo-3-(propane-2-sulfonyl)bicyclo[1.1.1]pentane, is paramount. This guide provides a detailed operational and safety plan, grounded in scientific principles, to ensure the well-being of laboratory personnel and the integrity of your research.
Hazard Identification and Immediate Precautions
1-bromo-3-(propane-2-sulfonyl)bicyclo[1.1.1]pentane (CAS Number: 2460755-64-8) is classified with the following hazards:
-
Skin Irritation (H315): Causes skin irritation upon contact.[1]
-
Eye Irritation (H319): Causes serious eye irritation.[1]
-
Specific Target Organ Toxicity — Single Exposure (H336): May cause drowsiness or dizziness.[1]
Due to these potential hazards, direct contact with skin, eyes, and inhalation of any dust or vapors must be strictly avoided. A thorough risk assessment should be conducted before any handling of this compound.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to personal protection is essential when working with this compound. The following table outlines the recommended PPE, with the rationale rooted in the known hazards.
| Protection Type | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). Double-gloving is recommended. | To prevent skin contact and subsequent irritation (H315).[1] Nitrile gloves offer good short-term protection against a wide range of organic solvents and reagents. |
| Eye and Face Protection | ANSI-approved safety goggles. A face shield should be worn over safety glasses when there is a risk of splashing. | To protect the eyes from dust particles and splashes, which can cause serious irritation (H319).[1] |
| Skin and Body Protection | A fully buttoned laboratory coat, long pants, and closed-toe shoes. | To prevent accidental skin exposure and irritation. |
| Respiratory Protection | All handling of the solid compound or its solutions should be conducted within a certified chemical fume hood. | To avoid inhalation of dust or aerosols, which may cause drowsiness or dizziness (H336).[1] |
Diagram of PPE Requirements
Caption: Essential PPE for handling the target compound.
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational protocol is critical for minimizing exposure and ensuring a safe working environment.
-
Preparation and Engineering Controls:
-
Verify that a certified chemical fume hood is operational and that the sash is at the appropriate height.
-
Ensure that a safety shower and eyewash station are readily accessible.
-
Designate a specific area within the fume hood for the handling of the compound to minimize potential contamination.
-
-
Donning PPE:
-
Before handling the compound, put on all required PPE as detailed in the table above.
-
Inspect gloves for any signs of damage before use.
-
-
Handling and Weighing:
-
Conduct all manipulations of the solid compound, including weighing and transfers, within the chemical fume hood to prevent the release of dust.
-
Use anti-static weigh paper or a weighing boat to prevent dispersal of the powder.
-
When preparing solutions, slowly add the solvent to the solid to avoid splashing.
-
Keep all containers of the compound tightly sealed when not in use.
-
-
Experimental Procedures:
-
All reactions and manipulations involving 1-bromo-3-(propane-2-sulfonyl)bicyclo[1.1.1]pentane should be performed in the designated fume hood.
-
Avoid eating, drinking, and smoking in the laboratory.
-
-
Decontamination:
-
Upon completion of work, decontaminate the work area with an appropriate solvent (e.g., ethanol or isopropanol) and wipe down all surfaces.
-
Carefully remove PPE, avoiding contact with the outer surfaces of the gloves.
-
Disposal Plan: Responsible Management of Halogenated Waste
Proper segregation and disposal of chemical waste are crucial for environmental protection and laboratory safety. As a brominated organic compound, 1-bromo-3-(propane-2-sulfonyl)bicyclo[1.1.1]pentane and any materials contaminated with it must be treated as hazardous waste.
Waste Segregation and Disposal Workflow
Caption: Workflow for the proper disposal of waste.
Key Disposal Principles:
-
Segregation is Key: Do not mix halogenated waste with non-halogenated waste streams. This is crucial for proper disposal and can impact disposal costs.
-
Aqueous Waste: Any aqueous solutions containing the compound should be collected as halogenated aqueous waste.
-
Solid Waste: All disposables that have come into contact with the compound, including gloves, weigh paper, and contaminated labware, must be placed in a clearly labeled "Halogenated Solid Waste" container.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and a full description of the contents.
-
Disposal Method: The recommended disposal method for halogenated organic compounds is high-temperature incineration at a licensed hazardous waste facility. This ensures the complete destruction of the compound and prevents the release of harmful substances into the environment.
By adhering to these rigorous safety and handling protocols, researchers can confidently work with 1-bromo-3-(propane-2-sulfonyl)bicyclo[1.1.1]pentane, advancing the frontiers of medicinal chemistry while maintaining the highest standards of laboratory safety.
References
-
1-bromo-3-(propane-2-sulfonyl)bicyclo[1.1.1]pentane - NextSDS. Available at: [Link]
-
Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au. Available at: [Link]
-
What is bromine and what are the safe disposal and recycling methods?. Ideal Response. Available at: [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
